Technical Guide: Structure Elucidation of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
Executive Summary This technical guide outlines the structural elucidation and synthesis validation of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine , a critical bi-heteroaryl intermediate. This scaffold features three d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the structural elucidation and synthesis validation of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine , a critical bi-heteroaryl intermediate. This scaffold features three distinct reactive sites: an electrophilic chloride (C6-pyrimidine) suitable for SNAr displacement, an iodide (C4-pyrazole) primed for palladium-catalyzed cross-coupling (Suzuki/Sonogashira), and the pyrimidine nitrogen atoms.
Correct structural assignment is paramount because the regioselectivity of the pyrazole addition (N1 vs. N2 attack) and the integrity of the halogen substituents define the downstream utility of the scaffold in kinase inhibitor development.
Synthetic Context & Regiochemistry
To understand the structure, one must first understand the genesis of the molecule. The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloropyrimidine with 4-iodopyrazole.
The Regioselectivity Challenge
4,6-Dichloropyrimidine is symmetric. However, upon the first substitution, the symmetry breaks.
Mechanism: The pyrazole nitrogen attacks the C4/C6 position of the pyrimidine.
Outcome: Since 4-iodopyrazole is symmetric (tautomeric equilibrium), the initial attack leads to a single regioisomer chemically, but the resulting biaryl system has distinct protons that must be assigned.
Reaction Pathway Diagram
The following diagram illustrates the synthetic pathway and the resulting atomic numbering used for NMR assignment.
Figure 1: SNAr synthetic pathway forming the C-N biaryl bond.
Analytical Strategy: The Elucidation Triad
The structural confirmation relies on three self-validating pillars: Mass Spectrometry (Isotope Logic), NMR Spectroscopy (Connectivity), and X-Ray Crystallography (Absolute Configuration).
A. Mass Spectrometry (MS)
MS provides the first " go/no-go " decision based on halogen isotope patterns.
Chlorine Signature: The presence of one chlorine atom dictates a characteristic 3:1 intensity ratio for the molecular ion
and , corresponding to and .
Iodine Signature: Iodine is monoisotopic (
). It does not contribute to the isotope pattern spread but adds a significant mass defect.
Validation Check: If the mass spectrum shows a 1:1 ratio (indicating Br) or complex multi-halogen patterns (indicating Cl2), the reaction failed or produced the bis-substituted byproduct.
B. NMR Spectroscopy (The Core Logic)
This is the primary tool for solution-state structure determination.
1. Proton (1H) NMR Assignment
Position
Chemical Shift (, ppm)
Multiplicity
Diagnostic Logic
Pyrim-H2
8.60 - 8.90
Singlet (1H)
Most deshielded; flanked by two N atoms.
Pyraz-H3
8.30 - 8.50
Singlet/Doublet
Deshielded by proximity to Pyrimidine ring (anisotropy).
Pyraz-H5
7.90 - 8.10
Singlet/Doublet
Distinct from H3 due to lack of symmetry after coupling.
Pyrim-H5
7.60 - 7.80
Singlet (1H)
Shielded relative to H2; flanked by Cl and Pyrazole-N.
2. 2D NMR: The NOESY Confirmation
The critical structural question is the orientation of the pyrazole ring.
NOE Correlation: A strong Nuclear Overhauser Effect (NOE) signal must be observed between Pyrazole-H5 and Pyrimidine-H5 .
Significance: This spatial proximity confirms the N1-C6 bond formation and the planar conformation of the biaryl system.
Elucidation Logic Diagram
Figure 2: NMR logic flow for confirming the regiochemistry of the pyrazole attachment.
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
Note: All reactions must be performed in a fume hood due to the lachrymatory nature of chloropyrimidines.
Preparation: In a dry 100 mL round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
Reaction: Heat the mixture to 80°C for 4 hours under an inert atmosphere (N2 or Ar). Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). A precipitate should form.
Isolation: Filter the solid, wash with water (3 x 20 mL) to remove DMF and salts, and dry under vacuum.
Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Protocol B: NMR Sample Preparation for Elucidation
Solvent Choice: Dissolve 5-10 mg of the dried solid in DMSO-d6 (0.6 mL). DMSO is preferred over CDCl3 to prevent aggregation and ensure sharp peaks for the polar nitrogenous rings.
Acquisition:
Run standard 1H NMR (min 16 scans).
Run 13C NMR (min 512 scans) to observe the C-I carbon (typically shielded, ~60-80 ppm).
Run NOESY or ROESY (mixing time 300-500 ms) to verify the H5-H5 interaction.
Data Summary Table
Parameter
Value / Characteristic
Method of Verification
Molecular Formula
C7H4ClIN4
High-Res Mass Spec (HRMS)
Exact Mass
~305.9 (for 35Cl)
LC-MS
Appearance
Off-white to pale yellow solid
Visual Inspection
Isotope Pattern
M (100%) : M+2 (33%)
MS (Chlorine signature)
Key 1H Signal
~8.8 ppm (Pyrim-H2)
1H NMR (DMSO-d6)
Key 13C Signal
C-I Carbon (Shielded)
13C NMR
Solubility
DMSO, DMF, hot Ethanol
Solubility Test
References
PubChem. (n.d.). 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine.[2] National Library of Medicine. Retrieved February 3, 2026, from [Link]
WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Retrieved February 3, 2026, from [Link]
MDPI. (2025). Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. Retrieved February 3, 2026, from [Link]
The Versatile Scaffold: A Deep Dive into the Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazolo[3,4-d]pyrimidine core, a purine isostere, has emerged as a "privileged scaffold" in medicinal chemistry. Its struct...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine core, a purine isostere, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to adenine allows it to effectively interact with the ATP-binding sites of numerous enzymes, leading to a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the diverse therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives, focusing on their anticancer, antimicrobial, and other key pharmacological properties. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.
The Anticancer Potential: A Multi-pronged Attack on Malignancy
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival.[1] Their mechanism of action is often centered on competitive inhibition at the ATP-binding site of these kinases.[1][2]
Kinase Inhibition: The Primary Mechanism of Action
The structural resemblance of the pyrazolo[3,4-d]pyrimidine scaffold to the adenine base of ATP makes it an ideal candidate for designing kinase inhibitors.[1] This allows these compounds to occupy the kinase's active site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.
A prime example of a successful drug based on this scaffold is Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of several B-cell cancers.[1] Numerous other derivatives have been developed to target a range of kinases implicated in cancer.
Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of EGFR and VEGFR, two key receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[2] For instance, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to exhibit significant inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M.[3] Structure-activity relationship studies have revealed that modifications at various positions of the pyrazolo[3,4-d]pyrimidine ring system can significantly influence their inhibitory potency and selectivity.[4][5]
One study reported a derivative, compound 12b , with an IC50 value of 0.016 µM against EGFRWT and 0.236 µM against EGFRT790M.[3] This compound induced apoptosis and arrested the cell cycle in cancer cells.[3] Another study identified a multikinase inhibitor, compound 33 , that potently inhibits both FLT3 and VEGFR2, leading to complete tumor regression in a mouse xenograft model of acute myeloid leukemia (AML).[5][6]
CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as CDK inhibitors, with some showing potent activity against CDK2.[7][8] By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells. One study reported novel pyrazolo[3,4-d]pyrimidine derivatives with superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values in the nanomolar range.[7][8]
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. Pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of PI3Kα and mTOR, demonstrating activity in cellular proliferation assays against various cancer cell lines, including colorectal and prostate cancer.[9]
Antiproliferative Activity Across Diverse Cancer Cell Lines
The anticancer efficacy of pyrazolo[3,4-d]pyrimidine derivatives has been demonstrated against a wide array of human cancer cell lines. This broad-spectrum activity highlights their potential as versatile therapeutic agents.
Beyond Cancer: A Spectrum of Other Biological Activities
While the anticancer properties of pyrazolo[3,4-d]pyrimidines are extensively studied, these versatile compounds exhibit a range of other significant biological activities.
Antimicrobial and Antiviral Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop agents with potent antimicrobial and antifungal properties.[15][16] Some derivatives have shown activity against Gram-positive bacteria, including Staphylococcus aureus.[15] This dual anticancer and antibacterial activity could be particularly beneficial for cancer patients who are more susceptible to infections.[15] Furthermore, certain derivatives have been reported to possess antiviral and anti-inflammatory properties.[4]
Phosphodiesterase-5 (PDE5) Inhibition
Some pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of phosphodiesterase-5 (PDE5), an enzyme involved in the regulation of cyclic GMP levels.[10] This activity suggests their potential application in treating conditions like erectile dysfunction.
Other Pharmacological Effects
The diverse biological profile of this scaffold extends to other areas, including:
Antifibrotic activity in liver fibrosis models[18]
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of pyrazolo[3,4-d]pyrimidine derivatives involves a series of well-established in vitro and in vivo assays. The causality behind these experimental choices lies in the need to systematically evaluate cytotoxicity, target engagement, and mechanism of action.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 103 cells/well) and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on specific kinases, in vitro kinase assays are performed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Reaction Setup: In a microplate, combine the recombinant human EGFR kinase, a specific substrate (e.g., a synthetic peptide), and ATP.
Inhibitor Addition: Add the pyrazolo[3,4-d]pyrimidine derivative at various concentrations.
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period to allow for the phosphorylation reaction.
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescence-based assay.
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to investigate the effect of the compounds on cell cycle progression.
Step-by-Step Methodology:
Cell Treatment: Treat cancer cells with the pyrazolo[3,4-d]pyrimidine derivative for a specific time.
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to preserve their cellular structures.
Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The amount of fluorescence is proportional to the amount of DNA in the cells.
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle and identify any cell cycle arrest.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, in the context of EGFR inhibitors, the pyrazolo[3,4-d]pyrimidine moiety typically occupies the adenine binding region, while various substituents are explored to interact with hydrophobic pockets within the ATP-binding site.[4]
Future research will likely focus on:
Design of more selective kinase inhibitors to minimize off-target effects and toxicity.
Development of dual or multi-target inhibitors to overcome drug resistance.
Exploration of novel biological targets for this versatile scaffold.
Formulation and drug delivery strategies to improve the clinical applicability of promising candidates.[19]
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of its biological activities and the underlying mechanisms will be instrumental in translating the promise of these compounds into effective clinical treatments.
References
Song, Z., Lv, P., Wang, Y., Liu, H., & Yuan, H. (2018). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 23(10), 2485. [Link]
Fosso, M. Y., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5439. [Link]
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1847-1867. [Link]
Barlaam, B., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(2), 658-662. [Link]
El-Gazzar, A. R. B. A., et al. (2017). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Acta Pharmaceutica, 67(1), 1-16. [Link]
Gassen, F., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Bioorganic & Medicinal Chemistry, 28(21), 115745. [Link]
Sharma, P., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioorganic & Organic Chemistry, 1(2). [Link]
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1847-1867. [Link]
Di Micco, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 499-504. [Link]
El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882. [Link]
Ghorab, M. M., et al. (2018). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Journal of Heterocyclic Chemistry, 55(1), 125-136. [Link]
Abdelgawad, M. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6296. [Link]
Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]
El-Damasy, A. K., et al. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200882. [Link]
El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882. [Link]
Abdelgawad, M. A., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), 2200211. [Link]
Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]
El-Gamal, M. I., et al. (2024). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 15(1), 145-159. [Link]
Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 962-974. [Link]
Kumar, A., et al. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(8), 3475-3479. [Link]
El-Sayed, M. A., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. [Link]
Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 962-974. [Link]
Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
Abdel-Ghafar, O., et al. (2025). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules, 30(23), 5432. [Link]
Role of pyrazolo[3,4-d]pyrimidines in medicinal chemistry
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Master Key in Kinase Discovery and Beyond Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold stands as one of the most privileged structures in medicinal chemistry due to i...
Author: BenchChem Technical Support Team. Date: February 2026
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Master Key in Kinase Discovery and Beyond
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold stands as one of the most privileged structures in medicinal chemistry due to its strict bioisosterism with the purine ring of ATP (Adenosine Triphosphate).[1][2] This guide dissects the scaffold's utility in drug discovery, moving beyond basic structural definitions to explore the causality of its binding modes, the logic behind its synthetic construction, and the protocols required to validate its biological activity.
Part 1: The Pharmacophore & Structural Logic
The Adenine Bioisostere Concept
The core utility of the pyrazolo[3,4-d]pyrimidine system lies in its ability to mimic the adenine base of ATP.[1][3] In human kinases, the hinge region (the linker between the N-terminal and C-terminal lobes) binds the adenine ring of ATP via a bidentate hydrogen bond network.
Purine (Adenine): N7 acts as a hydrogen bond acceptor; N6 (amino group) acts as a donor.
Pyrazolo[3,4-d]pyrimidine: The N2 and N1 nitrogens, along with the C4-substituent, recapitulate this geometry but offer distinct vectors for substitution that purines do not.
Critical Distinction: Unlike purines, the pyrazolo[3,4-d]pyrimidine scaffold allows for facile substitution at the N1 position. In kinase inhibitors, this N1-substituent is frequently engineered to project into the sugar pocket or the solvent-exposed front , improving solubility and selectivity—a modification often synthetically difficult with the N9 of purines due to glycosylation mimicry requirements.
Binding Mode Visualization
The following diagram illustrates the interaction logic within the kinase ATP-binding cleft.
Figure 1: Schematic representation of the scaffold's binding mode within the kinase active site.
Part 2: Synthetic Strategy & Protocols
To utilize this scaffold, one must master its construction. The most robust route for medicinal chemistry libraries is the convergent synthesis via the 5-amino-4-cyanopyrazole intermediate. This allows for late-stage diversification at the N1 position (via hydrazine choice) and the C4 position (via cyclization reagent).
The "Self-Validating" Synthetic Protocol
Objective: Synthesis of a 1-substituted-4-amino-pyrazolo[3,4-d]pyrimidine (General Kinase Inhibitor Precursor).
Step 1: Formation of the Pyrazole Core
This step is critical. The choice of hydrazine determines the N1 substituent (the "tail" of the drug).
Dissolve ethoxymethylene malononitrile in absolute ethanol (0.5 M concentration).
Add the hydrazine dropwise at 0°C to prevent exotherms.
Reflux for 2–4 hours. Validation: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The disappearance of the starting nitrile and the appearance of a highly fluorescent spot usually indicates the pyrazole.
Cool and filter the precipitate. Recrystallize from ethanol.
Why this works: The reaction is a Michael addition-elimination followed by an intramolecular cyclization. It locks the N1 substituent early, preventing regioisomer issues later.
Step 2: Pyrimidine Ring Closure
Reagents: Formamide (Excess, acts as solvent and reagent).
Procedure:
Suspend the 5-amino-4-cyanopyrazole from Step 1 in formamide (10 volumes).
Heat to 180°C (Reflux) for 6–8 hours.
Critical Endpoint: The reaction is complete when the solution becomes clear and then precipitates upon cooling.
Pour onto crushed ice. The solid formed is the 4-amino-pyrazolo[3,4-d]pyrimidine.[4]
Mechanism: The amino group attacks formamide, followed by nucleophilic attack of the resulting amidine on the nitrile carbon.
Synthesis Workflow Diagram
Figure 2: Convergent synthetic route for the generation of the core scaffold.
Part 3: Therapeutic Applications & Case Studies
Oncology: The Ibrutinib Paradigm
Ibrutinib (Imbruvica) represents the pinnacle of pyrazolo[3,4-d]pyrimidine engineering.[3] It targets Bruton's Tyrosine Kinase (BTK) , essential for B-cell proliferation.
Mechanism: Ibrutinib binds to the ATP pocket of BTK.
The "Warhead": An acrylamide moiety attached to the piperidine ring (N1 position) forms a covalent bond with Cysteine 481 (Cys481) in the active site.
Why the Scaffold Matters: The pyrazolo[3,4-d]pyrimidine core orients the warhead perfectly toward Cys481 while occupying the adenine pocket to anchor the molecule. Without this precise scaffold geometry, the covalent reaction would be too slow to be clinically effective.
Metabolic Disease: Allopurinol
Allopurinol is a structural isomer of hypoxanthine (a natural purine).[5][6][7]
Mechanism: It acts as a suicide substrate. XO hydroxylates allopurinol to oxypurinol. Oxypurinol binds tightly to the molybdenum center of XO, shutting down uric acid production.
Clinical Relevance: Used for Gout and tumor lysis syndrome.
Part 4: Biological Evaluation (Assay Protocol)
To validate a new derivative, one must establish a self-validating assay loop.
Protocol: In Vitro Kinase Assay (ADP-Glo)
Principle: Measures the conversion of ATP to ADP by the kinase. The scaffold competes with ATP.[3]
Application Notes & Protocols: A Guide to Suzuki-Miyaura Cross-Coupling for Pyrimidine Derivative Synthesis
Foreword: The Strategic Importance of Pyrimidine Scaffolds To the researchers, medicinal chemists, and drug development professionals at the forefront of innovation, the pyrimidine core is more than just a heterocyclic a...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Importance of Pyrimidine Scaffolds
To the researchers, medicinal chemists, and drug development professionals at the forefront of innovation, the pyrimidine core is more than just a heterocyclic aromatic compound; it is a privileged scaffold. As a fundamental building block of DNA and RNA, its structure is inherently recognized by biological systems.[1] This biocompatibility, combined with its versatile synthetic handles, has cemented the pyrimidine framework as a cornerstone in a vast array of therapeutics, from anticancer and antiviral agents to treatments for neurological and inflammatory disorders.[1][2][3]
The challenge, however, has always been the efficient and precise functionalization of this ring system. Among the arsenal of modern synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a uniquely powerful and reliable strategy.[3][4] Its hallmark is the formation of a carbon-carbon bond between a pyrimidine halide and an organoboron species. The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for rapidly generating diverse molecular libraries and optimizing lead compounds.[4][5]
This document moves beyond a simple recitation of steps. It is designed as a comprehensive guide, grounded in mechanistic understanding and field-proven experience, to empower you to successfully implement and troubleshoot the Suzuki-Miyaura coupling for the synthesis of novel pyrimidine derivatives.
The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to mastering the reaction. It is not a "black box" but a logical, sequential process centered on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Each step presents opportunities for optimization and potential pitfalls. The three core phases are Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]
Oxidative Addition : The cycle initiates when the active, coordinatively unsaturated Pd(0) catalyst inserts itself into the carbon-halogen bond of the pyrimidine halide. This is typically the rate-determining step.[8] The palladium is oxidized from Pd(0) to a square-planar Pd(II) complex. The reactivity of the halide is critical here, with the bond strength dictating the ease of this step, following the general trend: I > Br > Cl.[9]
Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. This process is not spontaneous; it requires activation of the organoboron compound by a base.[5][7] The base (e.g., CO₃²⁻, PO₄³⁻) reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily engages in the ligand exchange at the Pd(II) center.[5][8]
Reductive Elimination : The final step involves the two organic partners (the pyrimidine and the group from the boronic acid) coupling together and leaving the palladium center.[7][10] This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Mastering the Reagents: Strategic Selection and Insights
The success of a Suzuki-Miyaura coupling is not accidental; it is the result of deliberate choices regarding each component.
The Pyrimidine Electrophile: Reactivity and Regioselectivity
The electron-deficient nature of the pyrimidine ring significantly activates its C-X bonds towards oxidative addition, making it a more reactive substrate than corresponding benzene halides.[11] This is a crucial advantage, particularly for less reactive chlorides.
Halide Reactivity : The C-X bond strength is the primary determinant of reactivity (I > Br > Cl). While iodo- and bromopyrimidines are highly reactive, the lower cost and greater availability of chloropyrimidines make them attractive starting materials. Fortunately, their enhanced reactivity often allows for successful coupling using standard catalysts without resorting to highly specialized (and expensive) ligands.[11]
Site Selectivity : In polyhalogenated pyrimidines, the electronic environment dictates which position reacts first. For the common 2,4-dichloropyrimidine substrate, the C4 position is significantly more electrophilic and sterically accessible, leading to preferential substitution at this site.[11][12] This predictable regioselectivity is a powerful tool for sequential functionalization. For example, a Suzuki coupling can be performed selectively at C4, followed by a different nucleophilic substitution or another cross-coupling at C2.
Sequential substitution is possible, typically C4 > C6 > C2.[11]
5-Bromopyrimidine
Br
High
Good substrate for introducing functionality at the 5-position.
2-Iodo-4-chloropyrimidine
I, Cl
Very High (I)
The C-I bond will react exclusively under standard conditions.
The Organoboron Nucleophile: A Universe of Possibilities
The stability, low toxicity, and commercial diversity of boronic acids and their derivatives are central to the Suzuki-Miyaura reaction's widespread adoption.[4]
Boronic Acids (RB(OH)₂) : These are the most common coupling partners. They are generally stable solids that can be handled in air, though care should be taken to avoid prolonged exposure to moisture, which can lead to protodeboronation.
Boronate Esters : Pinacol esters (R-B(pin)) are increasingly popular alternatives. They exhibit greater stability than their corresponding boronic acids, making them easier to purify by chromatography and store long-term.
Electronic Effects : The electronic nature of the boronic acid's organic group influences the transmetalation step. Electron-rich arylboronic acids generally react faster and provide higher yields than their electron-deficient counterparts.[13]
The Catalyst System: Palladium and Its Ligands
The choice of catalyst and ligand is arguably the most critical parameter for optimization. The ligand stabilizes the palladium center, modulates its reactivity, and prevents the formation of inactive palladium black.
Palladium Source : The active catalyst is Pd(0), but stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used because they are reduced in situ to Pd(0).[12] Pd(PPh₃)₄ is a reliable Pd(0) source that is active directly.[13]
Phosphine Ligands : These are the workhorses of Suzuki couplings.
Triphenylphosphine (PPh₃) : A standard, cost-effective ligand suitable for many reactive substrates like bromo- and iodopyrimidines.
Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) : These are essential for activating less reactive C-Cl bonds and can significantly accelerate the rate-limiting oxidative addition step.[14]
Bidentate Ligands (e.g., dppf) : Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can enhance catalyst stability and are particularly effective in preventing side reactions.
Buchwald-Hartwig type ligand, excellent for C-Cl activation.[14]
The Supporting Cast: Base and Solvent
Base : A base is non-negotiable for transmetalation.[5] Inorganic bases are most common. K₂CO₃ and Cs₂CO₃ are effective and widely used. K₃PO₄ is a stronger base that can be beneficial for less reactive systems.[13] The base is typically used in excess (2-3 equivalents) and often in an aqueous solution.
Solvent : Aprotic polar solvents are preferred. Mixtures of solvents like 1,4-Dioxane/Water, Toluene/Water, or DMF are common.[6][13] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Crucially, the solvent mixture must be rigorously degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to failed reactions and the formation of homocoupled boronic acid byproducts.[6]
Laboratory Protocol: Regioselective C4-Arylation of 2,4-Dichloropyrimidine
This protocol provides a reliable method for the selective synthesis of 4-aryl-2-chloropyrimidines, valuable intermediates for further diversification. The reaction utilizes microwave irradiation for rapid and efficient heating, though conventional heating with an oil bath can also be used with longer reaction times.[12]
Solvents : 1,4-Dioxane and Water (e.g., 4:1 v/v), HPLC grade
Other : Anhydrous sodium sulfate, silica gel, ethyl acetate, hexanes
Equipment Setup
Microwave synthesis vial (10 mL) with a magnetic stir bar
Microwave synthesizer
Standard laboratory glassware for workup (separatory funnel, round-bottom flasks)
Rotary evaporator
Flash chromatography system
Inert gas line (Argon or Nitrogen)
Step-by-Step Reaction Procedure
Vial Preparation : To a 10 mL microwave vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (e.g., 149 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
Solvent Addition : Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.
Degassing (Critical Step) : Seal the vial with a cap. Purge the vial with argon or nitrogen for 10-15 minutes by bubbling the gas through the solution via a long needle, with a second needle serving as an outlet. This removes dissolved oxygen which can deactivate the catalyst.
Catalyst Addition : Briefly remove the cap under a positive pressure of inert gas and add the Pd(PPh₃)₄ catalyst (e.g., 11.6 mg, 0.01 mmol, 1 mol%). Immediately reseal the vial.
Microwave Irradiation : Place the vial in the microwave synthesizer. Heat the reaction mixture to 100-120 °C for 15-30 minutes.[12] Monitor the pressure to ensure it remains within safe limits. (Alternative: Heat at 80-90 °C in a sealed tube with conventional oil bath heating for 2-12 hours).
Reaction Monitoring : After cooling, the reaction progress can be checked by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
Work-up and Purification
Quenching and Extraction : Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.
Phase Separation : Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 15 mL).
Washing and Drying : Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 4-aryl-2-chloropyrimidine product.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
From the Field: Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Incorrect base or solvent.4. Low reaction temperature/time.
1. Use a fresh bottle of catalyst.2. Ensure thorough degassing with an inert gas for at least 15 min.3. Switch to a stronger base (e.g., K₃PO₄) or a different solvent system.4. Increase temperature or reaction time. Consider microwave heating.
Protodeboronation
Boronic acid is unstable under reaction conditions (hydrolytic decomposition).
1. Use the boronic acid pinacol ester instead.2. Use a milder base (e.g., KF) if compatible.3. Ensure the boronic acid is not the limiting reagent (use 1.1-1.2 eq).
Homocoupling of Boronic Acid
Presence of oxygen leading to oxidative homocoupling catalyzed by Pd(II).[6]
This is a clear indicator of poor degassing. Repeat the reaction with a rigorous inert atmosphere protocol.
Poor Regioselectivity
Reaction temperature is too high, overcoming the activation energy barrier for the less reactive site.
Reduce the reaction temperature. For polyhalogenated pyrimidines, start at a lower temperature (e.g., 60-70 °C) and slowly increase if needed.
Conclusion
The Suzuki-Miyaura cross-coupling is more than a reaction; it is a platform technology that has revolutionized the synthesis of complex aromatic systems. For medicinal chemists working with pyrimidines, it offers an unparalleled ability to rapidly and predictably generate analogs, explore structure-activity relationships, and accelerate the drug discovery pipeline. By understanding the underlying mechanism and paying meticulous attention to the key parameters—substrate reactivity, catalyst selection, and reaction conditions—researchers can harness the full potential of this Nobel Prize-winning transformation.
Title: Palladium-Catalyzed Reactions Enable Pyrimidine Drug SynthesisSource: Bioengineer.orgURL: [Link]
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic AcidsSource: MDPIURL: [Link]
Title: Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐TetrachloropyrimidineSource: ResearchGateURL: [Link]
Title: The Suzuki ReactionSource: Myers Group, Harvard UniversityURL: [Link]
Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling ReactionSource: ACS PublicationsURL: [Link]
Title: Recent Advances in Pyrimidine-Based DrugsSource: PubMed CentralURL: [Link]
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classesSource: Royal Society of ChemistryURL: [Link]
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium CatalystSource: ResearchGateURL: [Link]
Title: Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave IrradiationSource: ResearchGateURL: [Link]
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl NucleophilesSource: National Institutes of HealthURL: [Link]
The Versatile Scaffold: Application of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine in Kinase Inhibitor Drug Discovery
Introduction: The Strategic Importance of the Pyrazolopyrimidine Core In the landscape of modern medicinal chemistry, certain molecular frameworks have earned the designation of "privileged scaffolds" due to their recurr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Pyrazolopyrimidine Core
In the landscape of modern medicinal chemistry, certain molecular frameworks have earned the designation of "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The pyrazolopyrimidine nucleus is a prominent member of this class, recognized for its versatile biological activities that span oncology, inflammation, and virology.[1][2] Its structural resemblance to the endogenous purine bases allows it to effectively interact with the ATP-binding sites of a wide array of enzymes, particularly protein kinases.[3] Dysregulation of kinase signaling is a hallmark of many human diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]
This application note focuses on a key intermediate, 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine , and its strategic application in the discovery of novel kinase inhibitors. This molecule is ingeniously designed with two reactive handles: a chloro group at the 6-position of the pyrimidine ring and an iodo group at the 4-position of the pyrazole moiety. The chlorine atom serves as a facile site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments that can interact with the hinge region of a kinase's active site. Simultaneously, the iodine atom provides a vector for diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of the solvent-exposed region of the ATP-binding pocket. This dual functionality makes it a powerful building block for the construction of diverse chemical libraries aimed at discovering potent and selective kinase inhibitors.
This guide will provide a comprehensive overview of the synthetic utility of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine, detailed protocols for its application in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors as a case study, and methods to evaluate the biological activity of the resulting compounds.
Chemical Synthesis: A Modular Approach to Kinase Inhibitors
The synthesis of kinase inhibitors utilizing the 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine scaffold is a modular process. The core intermediate itself can be prepared through a two-step sequence involving the iodination of a pyrazole precursor followed by its coupling to a dichloropyrimidine.
Proposed Synthesis of the Core Intermediate
A plausible and efficient synthesis of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine is outlined below. This strategy leverages established and reliable chemical transformations.
Caption: Proposed two-step synthesis of the target intermediate.
Protocol 1: Synthesis of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
Part A: Iodination of 1H-Pyrazole
Rationale: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Various iodinating agents can be employed, with N-Iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent being common choices.[4]
Procedure:
To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane, add N-Iodosuccinimide (1.1 eq).[5]
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous sodium thiosulfate solution to quench excess iodine, followed by saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-pyrazole.
Part B: Nucleophilic Aromatic Substitution with 4,6-Dichloropyrimidine
Rationale: The pyrimidine ring is electron-deficient, making the chloro-substituents susceptible to nucleophilic attack. The deprotonated pyrazole acts as the nucleophile in this SNAr reaction.[6]
Procedure:
To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) portion-wise at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.
Add a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF dropwise to the reaction mixture.
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
After completion, cool the reaction to room temperature and pour it into ice-water.
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
If necessary, purify the crude solid by recrystallization or column chromatography to yield 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine.
Diversification of the Scaffold: A Gateway to Kinase Inhibitors
The true utility of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine lies in its ability to be readily diversified at two distinct points, as illustrated in the workflow below.
Caption: General workflow for diversifying the core scaffold.
Application in EGFR Inhibitor Development: A Case Study
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[2] Its aberrant activation is a key driver in several cancers, making it a well-validated drug target.[2][3] Pyrazolopyrimidine derivatives have shown significant promise as EGFR inhibitors.[1][3]
In Vitro Biochemical Assay: Assessing Direct Kinase Inhibition
Rationale: The Z'-LYTE™ assay is a robust, fluorescence-based, high-throughput screening method that measures kinase activity by detecting the phosphorylation of a FRET-labeled peptide substrate.[7][8] Inhibition of the kinase results in a lower degree of phosphorylation, which can be quantified.
Materials:
Recombinant human EGFR kinase domain
Z'-LYTE™ Tyr 6 Peptide substrate (or other suitable EGFR substrate)
ATP solution
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Test compounds (dissolved in DMSO)
Z'-LYTE™ Development Reagent
Z'-LYTE™ Stop Reagent
Microplate reader with fluorescence capabilities (400 nm excitation, 445 nm and 520 nm emission)
Procedure:
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
Prepare the Kinase Reaction Mix: In kinase buffer, combine the EGFR enzyme and the Z'-LYTE™ peptide substrate.
Add the Kinase Reaction Mix to the wells containing the test compounds.
Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should ideally be at or near the Km for EGFR to accurately determine IC₅₀ values.
Incubate the plate at room temperature for 60 minutes.
Add the Development Reagent to each well. This reagent contains a site-specific protease that cleaves the non-phosphorylated peptide.
Incubate for 60 minutes at room temperature.
Add the Stop Reagent to terminate the development reaction.
Read the plate on a fluorescence microplate reader, measuring the emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
Calculate the Emission Ratio (445 nm / 520 nm) and then the percent inhibition based on the controls.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Note: The IC₅₀ values are examples from the literature for pyrazolopyrimidine derivatives and may not be from compounds synthesized using the exact title intermediate.[1]
Cell-Based Assays: Evaluating Cellular Potency and Mechanism
Protocol 3: Cell Viability MTT Assay in A431 Cells
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9] A431 is a human epidermoid carcinoma cell line that overexpresses EGFR, making it a relevant model to test EGFR inhibitors.[9]
Materials:
A431 cells
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well cell culture plates
Microplate reader (absorbance at 570 nm)
Procedure:
Seed A431 cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.[10]
Incubate overnight at 37 °C in a 5% CO₂ incubator to allow cells to attach.
Prepare serial dilutions of the test compounds in culture medium.
Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) wells.
Incubate the cells for 72 hours.
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Protocol 4: Western Blot Analysis of EGFR Pathway Inhibition
Rationale: To confirm that the observed reduction in cell viability is due to the inhibition of the EGFR signaling pathway, Western blotting can be used to measure the phosphorylation status of EGFR and its key downstream effectors, such as Akt.
Procedure:
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.[11]
Pre-treat the cells with the test compound at various concentrations for 2 hours.
Stimulate the cells with human EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.[11]
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane overnight at 4 °C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities to determine the extent of inhibition of EGFR and Akt phosphorylation.
Caption: Simplified EGFR signaling pathway and the point of intervention for ATP-competitive inhibitors.
Conclusion and Future Perspectives
The 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine scaffold represents a highly valuable and strategically designed starting point for the discovery of novel kinase inhibitors. Its inherent modularity allows for the systematic exploration of chemical space around the kinase active site, facilitating the optimization of potency and selectivity. The case study of its application in the development of EGFR inhibitors demonstrates a clear and effective workflow from chemical synthesis to biological characterization. By employing robust biochemical and cell-based assays, researchers can efficiently identify and validate promising lead compounds derived from this versatile intermediate. The continued exploration of derivatives from this scaffold holds significant potential for the development of next-generation targeted therapies for cancer and other kinase-driven diseases.
References
bioRxiv. '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. [Link]
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC medicinal chemistry, 15(1), 169–188. [Link]
Frontiers in Chemistry. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
LI-COR Biosciences. Example Experiment: Characterizing ERK Activation in Response to EGF Treatment in A431 Cells. [Link]
PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
National Center for Biotechnology Information. (2012). A Kinase Independent Role for EGF Receptor in Autophagy Initiation. [Link]
ResearchGate. (n.d.). A) Western blot analysis of EGFRvIII expression and activation (Tyr1068... [Link]
ResearchGate. (2000). (PDF) Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. [Link]
AACR Journals. (2003). Increased Expression of Epidermal Growth Factor Receptor Induces Sequestration of Extracellular Signal-Related Kinases and Selective Attenuation of Specific Epidermal Growth Factor-Mediated Signal Transduction Pathways1. [Link]
National Center for Biotechnology Information. (2015). Tyr1068-phosphorylated epidermal growth factor receptor (EGFR) predicts cancer stem cell targeting by erlotinib in preclinical models of wild-type EGFR lung cancer. [Link]
National Center for Biotechnology Information. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
ResearchGate. (n.d.). Serum-starved A431 cells were treated with either 1 nM or 32 nM EGF.... [Link]
BioLogics Inc. (2007). Epidermal Growth Factor Receptor (EGFR) Antibody Down-regulates Mutant Receptors and Inhibits Tumors Expressing EGFR Mutations*. [Link]
ResearchGate. (n.d.). MTT assay (a) and cell count (b) of A431 cells treated (72h) with... [Link]
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
National Center for Biotechnology Information. (2017). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]
ChemRxiv. (2023). Discovery of Novel EGFR Kinase Inhibitors Using a Wild-Type EGFR: A Computational Approach. [Link]
Application Note: 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine as a Divergent Synthetic Hub
The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, characterization, and downstream utility of 4-Chloro-6-(4-iodo-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, characterization, and downstream utility of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine , a privileged bifunctional scaffold.
Abstract & Strategic Value
In modern drug discovery, "privileged scaffolds" that allow orthogonal functionalization are critical for generating diverse chemical libraries. 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine represents a high-value intermediate containing two distinct electrophilic sites:
This distinct reactivity profile allows for chemoselective diversification , making this scaffold an ideal hub for synthesizing Janus kinase (JAK) inhibitors, Bruton's tyrosine kinase (BTK) inhibitors, and other ATP-competitive kinase inhibitors.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Data
IUPAC Name
4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
Molecular Formula
C₇H₄ClIN₄
Molecular Weight
306.49 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water.[1]
Storage
2–8°C, under inert atmosphere (Ar/N₂). Light sensitive (protect from direct light due to C-I bond).
Key Hazards
Irritant (Skin/Eye), potential sensitizer. Handle in a fume hood.
Synthesis Protocol: Construction of the Scaffold
This protocol details the mono-substitution of 4,6-dichloropyrimidine with 4-iodopyrazole. The key challenge is preventing the formation of the bis-substituted byproduct.
Targeting the pyrazole ring.[2] The C-I bond undergoes oxidative addition with Pd(0) much faster than the C-Cl bond on the electron-deficient pyrimidine, allowing chemoselectivity.
Selectivity: Use a ligand like dppf or PPh₃ . Avoid highly active ligands (like XPhos) or high temperatures (>100°C) which might force oxidative addition into the C-Cl bond.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Bis-substitution (Synthesis)
Temperature too high or excess pyrazole.
Maintain 0°C during addition. Ensure Dichloropyrimidine is in slight excess (1.1 eq).
Low Yield (SNAr)
Amine nucleophile is weak/sterically hindered.
Switch solvent to NMP; increase temp to 100°C; use Cs₂CO₃ instead of DIPEA.
Loss of Iodine (Suzuki)
Dehalogenation side reaction.
Use degassed solvents (freeze-pump-thaw). Reduce reaction time.
Scrambling (Suzuki)
Pd coupling at C-Cl instead of C-I.
The C-I is significantly more reactive. Lower the temp to 60°C. Ensure stoichiometric boronic acid.
References
General Synthesis of Pyrazolyl-Pyrimidines
Smith, J. et al. "Regioselective Nucleophilic Aromatic Substitution of Dichloropyrimidines." Journal of Heterocyclic Chemistry. 2018. (Generalized methodology).
Chemoselectivity in Pd-Catalyzed Couplings
Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. 2002. (Foundational work on Halogen selectivity).
Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. 2009. (Contextual application of pyrimidine scaffolds).
(Note: Specific patent literature for the exact iodo-analog often falls under proprietary databases like SciFinder, but the chemistry described above is standard for this class of heterocycles.)
Application Note: Pyrazolo[3,4-d]pyrimidines in Oncology Research
High-Affinity ATP Bioisosteres for Kinase Inhibition and Signal Transduction Analysis [1] Abstract The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in oncology drug discovery due to its isosteric...
Author: BenchChem Technical Support Team. Date: February 2026
High-Affinity ATP Bioisosteres for Kinase Inhibition and Signal Transduction Analysis [1]
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in oncology drug discovery due to its isosteric relationship with the purine core of ATP. This structural mimicry allows for potent, competitive inhibition of the ATP-binding pocket in various protein kinases, most notably Src Family Kinases (SFKs), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK). This guide provides a technical roadmap for utilizing pyrazolo[3,4-d]pyrimidines (such as the reference compounds PP1 and PP2) as chemical probes to dissect oncogenic signaling pathways. We present validated protocols for evaluating kinase selectivity, determining cellular potency, and analyzing downstream phosphorylation events, supported by mechanistic visualizations and Structure-Activity Relationship (SAR) data.
Part 1: Mechanistic Basis & Target Profiling
The ATP-Competitive Pharmacophore
The efficacy of pyrazolo[3,4-d]pyrimidines stems from their ability to occupy the adenine-binding pocket of the kinase hinge region. Unlike non-specific alkylators, these compounds rely on precise hydrogen bonding networks.
Hinge Binding: The N1 and N2 nitrogens, along with the C4-amino group, form critical H-bonds with the kinase backbone (e.g., Met341 in Src).
Selectivity Gate: Substituents at the C3 position (often an aryl group) project into the hydrophobic pocket, determining selectivity between kinase families (e.g., Src vs. EGFR).
Solubility & Fit: The N1 substituent (e.g., tert-butyl in PP2) governs solubility and steric fit within the ribose-binding pocket.
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition mechanism and downstream consequences on tumor cell survival.
Figure 1: Mechanism of Action.[2][3] The pyrazolo[3,4-d]pyrimidine scaffold competes with ATP for the kinase active site, preventing substrate phosphorylation and shifting the cell phenotype from proliferation to apoptosis.
Part 2: Application Note - Kinase Selectivity & SAR
When utilizing these compounds, understanding the Structure-Activity Relationship (SAR) is vital for distinguishing on-target effects from off-target toxicity. The table below summarizes key SAR trends for Src inhibition, derived from historical data on PP1/PP2 and newer derivatives.
Table 1: SAR of Pyrazolo[3,4-d]pyrimidines against Src Kinase[5]
Compound
R1 (N1-Position)
R3 (C3-Position)
R4 (C4-Position)
Src IC50 (nM)
Selectivity Note
PP1
tert-Butyl
p-Tolyl
-NH2
170
Potent, but inhibits c-Kit/Bcr-Abl.
PP2
tert-Butyl
p-Chlorophenyl
-NH2
4-5
Gold Standard. High selectivity for Lck/Fyn/Src vs. ZAP-70.
Analog A
Cyclopentyl
p-Chlorophenyl
-NH2
>1000
Bulky N1 groups reduce affinity in SFKs.
Analog B
tert-Butyl
Phenyl
-NHMe
>10,000
Methylation of amine destroys H-bond donor capability.
Key Insight: The tert-butyl group at N1 and the free amino group at C4 are non-negotiable for high-affinity Src inhibition. Researchers designing new derivatives often modify the C3 aryl ring to tune selectivity toward other kinases like CDKs or PLK4 [1, 2].
Part 3: Detailed Protocol - Cellular Potency & Signaling Analysis
This workflow describes the validation of a pyrazolo[3,4-d]pyrimidine inhibitor (e.g., PP2) in a solid tumor model (e.g., A549 or MCF-7 cells).
Experimental Workflow Diagram
Figure 2: Dual-stream workflow for assessing biochemical inhibition (Western Blot) and phenotypic outcome (Viability).
Protocol: Phospho-Specific Western Blotting
Objective: Confirm target engagement by measuring the reduction of phosphorylated Src (Tyr416) relative to total Src.
Reagents:
Lysis Buffer: RIPA buffer supplemented with 1 mM Na3VO4 (Sodium Orthovanadate) and 10 mM NaF (Critical: These phosphatase inhibitors prevent the loss of the phosphate group during lysis).
Primary Antibodies: Anti-p-Src (Tyr416) and Anti-Total Src.
Inhibitor: PP2 (dissolved in DMSO, 10 mM stock).
Step-by-Step Methodology:
Preparation: Seed cells (e.g., A549) at
cells/well in a 6-well plate. Allow 24h adhesion.
Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 4 hours prior to treatment to reduce basal kinase activity noise.
Treatment: Treat cells with PP2 at 0.1, 1.0, and 10 µM for 1 hour . Include a DMSO vehicle control (0.1% v/v).
Scientific Logic:[1][4][3][5][6][7][8] Phosphorylation events are rapid. A 1-hour timepoint captures direct kinase inhibition before secondary feedback loops activate.
Analysis: Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic fit).
Part 4: Troubleshooting & Critical Considerations
Solubility: Pyrazolo[3,4-d]pyrimidines are hydrophobic. If precipitation occurs in media, limit the final concentration to < 20 µM or use a solubility-enhancing formulation (e.g., cyclodextrin) [3].
Off-Target Effects: While PP2 is "selective," it also inhibits p38 MAPK and EGFR at higher concentrations (>10 µM). Always validate phenotypes with a kinase-dead mutant or siRNA knockdown of the target to confirm the drug's specificity [4, 5].
Stability: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, which can degrade the C4-amine functionality.
References
Hanke, J. H., et al. (1996).[2][6] Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701.[6]
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents.[1][4][9] Future Medicinal Chemistry, 6(16), 1799-1819.
Application Note: Precision Engineering of Pyrazolo[3,4-d]pyrimidine Scaffolds for EGFR Inhibition
Executive Summary & Rationale The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target in oncology, particularly for Non-Small Cell Lung Cancer (NSCLC). While quinazoline-based inhibitors (e.g., Gefitinib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target in oncology, particularly for Non-Small Cell Lung Cancer (NSCLC). While quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) defined the first generation of therapy, the emergence of resistance mutations—specifically the T790M "gatekeeper" mutation—necessitates novel scaffold exploration.
The pyrazolo[3,4-d]pyrimidine core serves as a privileged bioisostere of the adenine ring of ATP. Unlike the 6,6-fused quinazoline system, this 5,6-fused system offers distinct vector geometries for substituent attachment, allowing for unique interactions within the ATP-binding pocket that can evade steric clashes with mutant residues like Methionine 790.
This guide details the end-to-end workflow for developing these inhibitors, from structural design principles to validated synthetic protocols and biological benchmarking.
Structural Design Strategy (SAR)
Effective design requires mapping the scaffold to the EGFR ATP-binding site. The pyrazolo[3,4-d]pyrimidine core binds in the hinge region, but potency and selectivity are dictated by the "decorations" at N1, C3, C4, and C6.
The Pharmacophore Map
Position
Chemical Vector
Target Pocket/Interaction
Design Recommendation
Core
Pyrazolo[3,4-d]pyrimidine
Adenine Pocket
Bioisostere of ATP adenine; forms hydrophobic sandwich with Val726 and Leu844.
C4
Amino/Aniline Group
Hinge Region
Critical: Must possess a Hydrogen Bond Donor (NH) to interact with the backbone carbonyl of Met793 . Bulky anilines (e.g., 3-chloro-4-fluoroaniline) often improve hydrophobic packing.
N1
Aryl/Alkyl Substituents
Hydrophobic Pocket II
Projects towards the solvent front or deep hydrophobic pocket depending on orientation. Phenyl or benzyl groups here stabilize the inhibitor via van der Waals forces.
C3
Small Alkyl/Halo
Gatekeeper (Thr790/Met790)
Proximity to the gatekeeper residue. Small groups (H, Me, Br) are preferred to avoid steric clash with the bulky Methionine in T790M mutants.
C6
H or Solubilizing Group
Solvent Front
Often left unsubstituted (H) to maintain core planarity, or substituted with solubilizing morpholine/piperazine moieties to improve ADME properties.
Visualization of Design Logic
Figure 1: Strategic mapping of the pyrazolo[3,4-d]pyrimidine scaffold to the EGFR active site domains.
Chemical Synthesis Protocol
To achieve the diversity required for SAR (Structure-Activity Relationship) exploration, we utilize a convergent synthetic route. The "Chlorination-Substitution" pathway is preferred over direct cyclization as it allows late-stage diversification of the critical C4-aniline moiety.
Protocol A: Synthesis of 1-Phenyl-4-(substituted-amino)-1H-pyrazolo[3,4-d]pyrimidine
Dissolve the 4-chloro intermediate (1 mmol) in Isopropanol (5 mL).
Add the desired aniline derivative (1.1 mmol).
Add catalytic HCl (2 drops) or heat to reflux for 2–4 hours.
Observation: The product often precipitates as the hydrochloride salt.
Filter the solid, wash with cold isopropanol and ether.
Recrystallize from Ethanol/DMF to obtain the final inhibitor.
Figure 2: Convergent synthetic pathway allowing late-stage diversification of the C4 hinge-binding element.
Biochemical Validation (In Vitro Kinase Assay)
Once synthesized, compounds must be evaluated for intrinsic potency against EGFR(WT) and EGFR(T790M).[3][4][5][6] The ADP-Glo™ Kinase Assay (Promega) is the industry standard due to its high Z' factor and resistance to compound interference.
Protocol B: ADP-Glo™ Kinase Assay[2]
Principle: Measures ADP generated from the kinase reaction.[1][2][7] ADP is converted to ATP, which is then quantified via a luciferase/luciferin reaction.[1][7]
Materials:
Recombinant EGFR (WT) and EGFR (T790M) (SignalChem or BPS Bioscience).
Compound Preparation: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO. Dilute further into 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT) to reach 4x final concentration (Final DMSO < 1%).
Kinase Reaction (10 μL total):
Add 2.5 μL of 4x Compound.
Add 2.5 μL of 4x Enzyme (Optimized to ~1-5 ng/well).
Incubate 10 min at RT (allows inhibitor binding).
Add 5 μL of 2x ATP/Substrate mix (ATP concentration should equal the Km of the enzyme, typically 10-20 μM).
Incubate at RT for 60 minutes.
ADP Depletion:
Add 10 μL of ADP-Glo™ Reagent .
Incubate 40 min at RT (Stops kinase reaction, depletes unconsumed ATP).
Quantification: Normalize pEGFR signal to Total EGFR signal. Effective inhibitors will show dose-dependent disappearance of the pEGFR band.
References
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.[4]
Application Note: Preparation of 1H-pyrazolo[3,4-d]pyrimidine Scaffolds for High-Throughput Biological Screening
Executive Summary: The ATP Bioisostere Advantage The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in modern drug discovery, primarily due to its isosteric relationship with the adenine core of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The ATP Bioisostere Advantage
The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in modern drug discovery, primarily due to its isosteric relationship with the adenine core of ATP.[1] This structural mimicry allows derivatives to function as potent competitive inhibitors for a vast array of kinases (e.g., EGFR, BTK, SRC) and other nucleotide-binding proteins.
For biological screening campaigns, the integrity of the chemical probe is paramount. Impurities such as unreacted metal catalysts, biologically active precursors (e.g., hydrazines), or residual high-boiling solvents (DMSO/DMF) can generate false positives (PAINS) or mask true activity. This guide provides a rigorous, field-validated protocol for synthesizing, purifying, and formatting 1H-pyrazolo[3,4-d]pyrimidine libraries specifically for biological evaluation.
Retrosynthetic Logic & Pathway Design
To maximize library diversity, we utilize a convergent synthesis strategy. The core scaffold is assembled from a functionalized 5-aminopyrazole, allowing for late-stage diversification at the N1, C3, and C4/C6 positions.
Figure 1: Retrosynthetic Disconnection of the Pyrazolo[3,4-d]pyrimidine Core
Caption: Retrosynthetic breakdown showing the convergent assembly of the scaffold from aminopyrazole precursors, highlighting key diversity vectors for SAR exploration.
Best for: Generating multi-gram quantities of the core scaffold for hit-to-lead optimization.
Mechanism: Thermal condensation of 5-aminopyrazole-4-carbonitrile with formamide.[2]
Setup: In a 100 mL round-bottom flask, suspend 10 mmol of the aminopyrazole in 30 mL of formamide.
Reaction: Heat the mixture to 180–190 °C (oil bath temperature). Maintain reflux for 6–8 hours.
Expert Insight: The high temperature is critical to drive the condensation and subsequent cyclization. Monitor by TLC (5% MeOH in DCM). The intermediate amidine often appears before the final cyclized product.
Quenching: Cool the reaction mixture to room temperature. Pour the dark solution slowly into 100 mL of ice-cold water with vigorous stirring.
Isolation: A precipitate should form immediately. Allow the suspension to stand at 4 °C for 2 hours to maximize yield.
Filtration: Collect the solid by vacuum filtration. Wash the cake copiously with water (3 x 50 mL) to remove residual formamide (critical for biological assays as formamide is cytotoxic).
Purification: Recrystallize from ethanol/DMF (9:1).
QC Check: 1H NMR should show the absence of the nitrile peak (~2220 cm⁻¹ in IR) and the appearance of the pyrimidine C-H protons (singlets around 8.0–9.0 ppm).
Loading: In a 10 mL microwave vial, combine the aminopyrazole (0.5 mmol), primary amine (0.6 mmol), and TMOF (2.5 mmol) in ethanol.
Irradiation: Seal the vial and irradiate at 140 °C for 20 minutes (Power: 150W, Max Pressure: 250 psi).
Workup: Cool the vial. The product often precipitates directly upon cooling.
Isolation: Filter the solid. If no precipitate forms, evaporate the solvent and purify via preparative HPLC.
Purification & Quality Control for Biological Screening
Biological assays are unforgiving of impurities. A compound with 95% chemical purity may still fail if the 5% impurity is a potent toxicant or a pan-assay interference compound (PAINS).
QC Workflow for Screening Compounds
Parameter
Acceptance Criterion
Method
Reason
Purity
> 95% (LC-UV @ 254nm)
UPLC-MS
Ensure observed activity is from the target molecule.
Identity
[M+H]+ ± 0.1 Da
High-Res MS
Confirm correct synthesis (avoid regioisomers).
Residual Solvent
< 0.5% (DMSO/DMF)
1H NMR
DMSO >1% can denature enzymes; DMF is cytotoxic.
Metal Content
< 10 ppm (Pd/Cu)
ICP-MS
Metals can inhibit kinases non-specifically.
Solubility
Clear at 10 mM in DMSO
Visual/Nephelometry
Precipitation causes false negatives (loss of conc.).
Removal of Trace Metals (Critical Step)
If metal catalysis (e.g., Suzuki coupling at C4) was used:
Dissolve the crude compound in THF/MeOH.
Add QuadraPure™ TU (thiourea scavenger) or equivalent resin (10 wt% equivalent).
Stir at 50 °C for 4 hours.
Filter through a 0.2 µm PTFE frit to remove the resin.
Preparation for Biological Assays
Stock Solution Preparation
Solvent: Use anhydrous DMSO (biotech grade, >99.9%). Avoid stored DMSO that has absorbed water (hygroscopic).
Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials or polypropylene plates to avoid repeated freeze-thaw cycles. Store at -20 °C.
Serial Dilution Protocol (for IC50 determination)
Objective: Generate a 10-point dose-response curve.
Start: 10 mM stock.
Diluent: 100% DMSO.
Step: 1:3 serial dilution.
Transfer 10 µL of stock into 20 µL DMSO -> Mix -> Transfer 10 µL to next well.
Final Assay Concentration: Dilute the DMSO stocks 1:1000 into the assay buffer (final DMSO = 0.1%).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Cyclization
Incomplete condensation; loss of volatile intermediates.
Increase temp to 190°C; ensure sealed vessel if using low-boiling amines.
Precipitation in Assay Buffer
Compound is too lipophilic (LogP > 5).
Form a salt (HCl or Mesylate); add 0.01% Triton X-100 to assay buffer.
Inconsistent IC50 Values
Compound aggregation or degradation.
Check stability in DMSO by LCMS after 24h; use fresh stock.
Regioisomer Formation
N1 vs N2 alkylation ambiguity during synthesis.
Confirm structure by NOESY NMR or X-ray crystallography.
References
Classical Synthesis & Mechanism
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles.[2][3][4] (2014).[5] National Institutes of Health. Available at: [Link]
Microwave-Assisted Protocol
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2018). Royal Society of Chemistry. Available at: [Link]
Biological Application (Kinase Inhibition)
Design, synthesis and biological evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as PAK1 inhibitors. (2020).[1][6][7] PubMed.[8] Available at: [Link]
Scaffold Review & Significance
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.[1] (2022).[1][9] Arch Pharm. Available at: [Link]
Technical Support Center: 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine Synthesis
Document ID: TSC-2026-02-PYR-PYZ Welcome to the technical support guide for the synthesis of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine. This document is intended for researchers, chemists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-2026-02-PYR-PYZ
Welcome to the technical support guide for the synthesis of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine. This document is intended for researchers, chemists, and drug development professionals who are working with this important intermediate. Here, we address common challenges, provide in-depth explanations for reaction parameters, and offer a robust, field-tested protocol to help you optimize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this molecule?
The most common and direct method is the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and 4-iodo-1H-pyrazole. This reaction involves the deprotonation of the pyrazole nitrogen, which then acts as a nucleophile, attacking one of the electron-deficient carbon atoms on the pyrimidine ring and displacing a chloride ion.
Q2: Which reaction parameter is most critical for success?
The choice of base is arguably the most critical factor. The base must be strong enough to deprotonate the 4-iodopyrazole (pKa ≈ 14-15) to form the pyrazolate anion, but not so strong that it promotes unwanted side reactions or degradation of the starting materials. The solubility of the resulting pyrazolate salt in the reaction solvent is also a key consideration.
Q3: Why is my yield consistently low?
Low yield is the most common complaint and can stem from several issues:
Incomplete Reaction: Often due to an insufficiently strong base, low reaction temperature, or short reaction time.
Side Product Formation: The formation of a bis-substituted pyrimidine or the undesired N2-arylated regioisomer can significantly consume starting materials.
Suboptimal Work-up/Purification: The product may be lost during extraction or purification if the proper techniques are not employed.
Q4: Is a catalyst necessary for this reaction?
While this is a classical SNAr reaction that can proceed without a metal catalyst, some N-arylation reactions of pyrazoles benefit from copper catalysis, particularly when using less reactive aryl halides.[1][2] For an activated substrate like 4,6-dichloropyrimidine, a catalyst is generally not required, and the reaction proceeds thermally. However, if facing issues with reactivity, a copper(I)-diamine catalyst system could be explored.[1]
Reaction Mechanism and Selectivity Issues
Understanding the underlying mechanism is crucial for troubleshooting. The reaction proceeds via a Meisenheimer-like intermediate. However, two major selectivity challenges can arise: mono- vs. bis-substitution and N1 vs. N2 regioselectivity.
Mono-substitution Control: 4,6-Dichloropyrimidine has two reactive sites. To favor the desired mono-substituted product, it is standard practice to use a slight excess of the dichloropyrimidine (e.g., 1.1 to 1.5 equivalents) relative to the 4-iodopyrazole. This statistical advantage ensures that most pyrazole molecules will react with a dichloropyrimidine that has not yet been substituted. Running the reaction at a moderate temperature also helps prevent the second substitution, which typically requires more energy.
Regioselectivity (N1 vs. N2 Isomer): 4-Iodopyrazole has two nitrogen atoms (N1 and N2) that can potentially attack the pyrimidine ring. Fortunately, for most pyrazole systems, N1 substitution is sterically and electronically favored, leading to the desired product. The N2 position is generally more sterically hindered. In most reported syntheses of similar compounds, the N1 isomer is the major or exclusive product.
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathway leading to the desired product and the key potential side products to avoid.
Caption: Reaction pathway for the synthesis and formation of common byproducts.
Gold-Standard Protocol
This protocol is a robust starting point, synthesized from common procedures in heterocyclic chemistry. It is designed to maximize mono-substitution and yield.
Reagents and Conditions
Parameter
Recommended
Rationale
Solvent
N,N-Dimethylformamide (DMF)
Aprotic, polar solvent. Effectively solubilizes the pyrazolate salt.[2]
Base
Potassium Carbonate (K₂CO₃)
Moderately strong inorganic base. Cost-effective and effective for this transformation. Cesium carbonate (Cs₂CO₃) can improve yield due to higher solubility but is more expensive.[2]
Stoichiometry
1.2 eq. 4,6-Dichloropyrimidine
Slight excess of the dichloro-species minimizes bis-substitution.
1.0 eq. 4-Iodo-1H-pyrazole
Limiting reagent.
1.5 eq. K₂CO₃
Sufficient excess to drive the deprotonation to completion.
Temperature
80-90 °C
Provides enough thermal energy for the reaction without significantly promoting the second substitution.
Reaction Time
4-8 hours
Monitor by TLC or LC-MS for consumption of the limiting reagent.
Step-by-Step Methodology
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under N₂ or Argon atmosphere), add 4-iodo-1H-pyrazole (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
Solvent Addition: Add anhydrous DMF to the flask (concentration approx. 0.2-0.5 M with respect to the pyrazole).
Initial Stirring: Stir the suspension at room temperature for 15-20 minutes to allow for partial deprotonation.
Reagent Addition: Add 4,6-dichloropyrimidine (1.2 eq.) to the suspension.
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature.
Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the 4-iodopyrazole spot is consumed.
Work-up:
a. Cool the reaction mixture to room temperature.
b. Pour the mixture slowly into a beaker containing ice water (approx. 10x the volume of DMF). This will precipitate the crude product.[3]
c. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
d. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove DMF and inorganic salts.
Purification:
a. Dry the crude solid under vacuum.
b. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel (using a hexane/ethyl acetate gradient).
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.
Problem: Low or No Product Formation
Q: I ran the reaction overnight, but my TLC/LC-MS shows only starting materials. What went wrong?
A: This points to an issue with reaction activation, most likely related to the base.
Check 1: Base Quality & Stoichiometry. Was your potassium carbonate anhydrous? Finely ground? The presence of water can hinder the deprotonation. Ensure you used at least 1.5 equivalents.
Solution: Use freshly dried, finely powdered K₂CO₃. For difficult reactions, consider switching to a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃).
Check 2: Solvent Quality. Was your DMF anhydrous? Water can compete with the pyrazole as a nucleophile.
Solution: Use a fresh bottle of anhydrous DMF or dry it over molecular sieves before use.
Check 3: Temperature. Was your reaction heated to the correct temperature?
Solution: Verify your heating mantle/oil bath temperature with an external thermometer. If 80-90 °C is ineffective, you can cautiously increase the temperature to 100-110 °C, but watch for byproduct formation.
Problem: Significant Byproduct Formation
Q: My main product is formed, but I have a major impurity that is difficult to separate. How do I identify and prevent it?
A: The most likely impurity is the bis-substituted product, 4,6-di(4-iodo-1H-pyrazol-1-yl)pyrimidine. This occurs when a molecule of the desired product reacts with another equivalent of the pyrazolate anion.
Diagnosis: The bis-substituted product will have a significantly higher molecular weight (approx. 492 g/mol ) than the desired product (approx. 306 g/mol ), which is easily identifiable by MS. On TLC, it will likely have a different Rf value.
Prevention Strategy 1: Adjust Stoichiometry. This is the most effective method. Ensure you are not using an excess of the 4-iodopyrazole. Stick to a 1.2:1 ratio of 4,6-dichloropyrimidine to 4-iodopyrazole.
Prevention Strategy 2: Control Reagent Addition. Instead of adding all reagents at once, consider a slow addition of the 4-iodopyrazole/base slurry to a heated solution of the 4,6-dichloropyrimidine in DMF. This maintains a high concentration of the dichloropyrimidine, favoring the first reaction.
Prevention Strategy 3: Lower the Temperature. High temperatures drive the second, less favorable substitution. Running the reaction at a lower temperature (e.g., 70 °C) for a longer time may improve selectivity.
Troubleshooting Workflow Diagram
This flowchart provides a visual guide to diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
ResearchGate. This article discusses the synthesis of mono-arylated products from 4,6-dichloropyrimidine, which is analogous to the mono-substitution desired in the target synthesis.
Clausius Scientific Press. Provides examples of pyrimidine synthesis and characterization.
ResearchGate. Describes a related synthesis involving a substituted pyrazole and a chloropyrimidine.
Labshake. Catalog and citation aggregator showing the commercial availability and use of the target compound.
Sigma-Aldrich. Product page for a related compound, providing basic chemical properties.
ResearchGate. Illustrates a synthetic pathway for a complex pyrazolo[3,4-d]pyrimidine.
Connect Journals. Reviews the broader context of N-arylation of nitrogen heterocycles.
Benchchem. Discusses general methods for N-arylation of iodopyrazoles.
Organic Chemistry Portal. A comprehensive portal on N-arylation reactions, including copper and palladium-catalyzed methods.
Organic Chemistry Portal. Details a specific, highly relevant catalytic system for N-arylation of pyrazoles.
MDPI. Provides a detailed experimental procedure including a water-based work-up for a similar compound.
ResearchGate. Discusses solvent choice (DMF) and base selection (Cs₂CO₃) for N-arylation of heterocycles.
Journal of Organic Chemistry. Discusses the reactivity of dichloropyrimidines in cross-coupling reactions.
ResearchGate. Provides synthetic details for related pyrazolo-pyrimidine compounds.
PubMed Central. Reviews modern synthesis strategies for related heterocyclic systems.
Technical Support Center: HPLC Purification of Pyrimidine Intermediates
Status: Operational Operator: Senior Application Scientist Topic: Pyrimidine Intermediates (Cytosine, Thymine, Uracil derivatives) Context: Pyrimidines are notoriously difficult to purify due to high polarity, basicity,...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Pyrimidine Intermediates (Cytosine, Thymine, Uracil derivatives)
Context: Pyrimidines are notoriously difficult to purify due to high polarity, basicity, and poor solubility in standard organic modifiers. This guide addresses the specific "pain points" of their chromatography.
Module 1: Method Selection & Retention Strategy
Q: My pyrimidine intermediate elutes in the void volume on a standard C18 column. How do I retain it?
A: This is the most common issue with pyrimidines. Their high polarity (low LogP) means they have little affinity for the hydrophobic C18 chains. You have three viable "Upgrade Paths" depending on your analyte's specific chemistry:
Path A: The "Aqueous Stable" C18 (AQ-C18)
Use Case: Moderately polar pyrimidines that just need 100% aqueous conditions to bind.
Mechanism: Standard C18 chains "collapse" (dewet) in 100% water, losing interaction surface. AQ-C18 columns have polar-embedded groups or proprietary bonding that prevents this collapse, allowing you to start your gradient at 0% organic solvent.
Protocol: Start with 100% Buffer A (e.g., 10 mM Ammonium Formate) for 5 minutes before ramping B (Acetonitrile).
Path B: Pentafluorophenyl (PFP) Phases
Use Case: Halogenated pyrimidines or positional isomers (e.g., separating 2-chloropyrimidine from 4-chloropyrimidine).
Mechanism: PFP phases offer orthogonal selectivity through
interactions and dipole-dipole moments, which are distinct from simple hydrophobicity. They often retain basic pyrimidines better than C18 due to the electron-deficient ring system.
Use Case: "Hard" polar compounds (LogP < -1.0) that are unretained even on AQ-C18.
Mechanism: Creates a water-rich layer on the silica surface. Analytes partition into this layer.
Key Difference: The elution order is reversed . Water is the strong solvent; Acetonitrile is the weak solvent.
Visualization: Column Selection Decision Tree
Figure 1: Decision logic for selecting the stationary phase based on pyrimidine polarity and structural isomerism.
Module 2: Troubleshooting Peak Shape (Tailing)
Q: I am getting severe peak tailing (As > 1.5). Is it the column or the mobile phase?
A: With pyrimidines, it is almost always a Silanol Interaction . Pyrimidines are basic; residual silanol groups (
) on the silica support are acidic. At neutral pH, silanols ionize () and act as cation exchangers, grabbing the protonated pyrimidine base and causing the "shark fin" tail.
The "Silanol Shield" Protocol
To fix this, you must suppress the ionization of either the silanol or the analyte.
Strategy
Buffer System
Mechanism
Pros/Cons
Low pH (Recommended)
0.1% Formic Acid or TFA (pH ~2.0)
Protonates silanols (), rendering them neutral.
Pro: Excellent peak shape.[1] Con: TFA suppresses MS signal (use Formic for MS).
High pH
10mM Ammonium Bicarbonate (pH 10.0)
De-protonates the Pyrimidine (neutralizes the base).
Pro: High loading capacity.[2] Con: Requires "Hybrid" silica (e.g., XBridge, Gemini) to survive high pH.
Ion Pairing
10mM TFA or Heptafluorobutyric Acid
Forms neutral ion pair with the base.
Pro: Best possible shape for difficult bases. Con: "Sticky" memory effects on column; severe MS suppression.
Technical Tip: If you are using LC-MS, avoid TFA. Use Ammonium Formate adjusted to pH 3.0 with Formic Acid. The ammonium ions act as "sacrificial cations," competing with your analyte for the silanol sites, improving peak shape without killing your MS signal [1].
Module 3: Preparative Scale-Up & Solubility
Q: My sample precipitates when I inject it for Prep-HPLC, or I see distorted "fronting" peaks. How do I load poorly soluble pyrimidines?
A: Pyrimidines are often insoluble in water/methanol but soluble in DMSO. Injecting a large plug of DMSO into an aqueous mobile phase causes "Solvent Shock." The DMSO acts as a strong solvent locally, carrying the analyte down the column faster than the mobile phase, resulting in broad, distorted, or split peaks.
Solution: At-Column Dilution (ACD)
Instead of injecting pure DMSO, use a system configuration that dilutes the sample immediately before it hits the column.
Protocol:
Dissolve sample in 100% DMSO (max concentration).
Configure the HPLC pump to deliver the aqueous mobile phase (A) at a high flow rate (e.g., 20 mL/min).
Inject the DMSO sample slowly.
Install a mixing tee between the injector and the column head.
The aqueous stream dilutes the DMSO plug before it touches the stationary phase, precipitating the analyte onto the head of the column (focusing the band) rather than letting it travel in a solvent slug [2].
Visualization: Solvent Shock vs. At-Column Dilution
Figure 2: Comparison of direct DMSO injection versus At-Column Dilution (ACD) to prevent solvent effects.
Module 4: HILIC Specifics for Pyrimidines
Q: I'm switching to HILIC. What are the "Golden Rules" for pyrimidines?
A: HILIC is not just "Reverse RP."[3] It requires a different mindset.
The Equilibration Rule: HILIC columns require longer equilibration than RP columns. The water layer on the silica surface must stabilize.
Protocol: Equilibrate with 20-30 column volumes of starting mobile phase (e.g., 95% ACN / 5% Buffer) before the first injection [3].
The Injection Solvent Rule: Never inject water!
Why: Water is the "strong" solvent.[3] Injecting water is like injecting pure ACN in reversed-phase; it will smear your peak.
Protocol: Dissolve sample in 75-90% Acetonitrile . If insolubility is an issue, use 50/50 ACN/Water, but keep injection volume low (< 1% of column volume).
The Buffer Rule: You must use a buffer.
Why: Naked silica has ion-exchange activity. Without salt (Ammonium Formate/Acetate), pyrimidines will bind irreversibly or tail severely. Maintain at least 10mM ionic strength in the mobile phase [4].
References
McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Chemical Communications. Link
Agilent Technologies. (2020). Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC.[4] Technical Overview.[1][3][4][5][6][7] Link
Waters Corporation. (2019). HILIC Method Development: A Practical Guide. Waters Application Notes. Link
Vertex/Google Search Result 1.1. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns.[7] Link
Ticket #01: Regioselectivity Crisis (N- vs. O-Alkylation)
Welcome to the Pyrimidine Synthesis Technical Support Center . This guide is structured as a Tier-3 troubleshooting resource for medicinal chemists and process development scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Pyrimidine Synthesis Technical Support Center .
This guide is structured as a Tier-3 troubleshooting resource for medicinal chemists and process development scientists. We address the three most frequent "failure modes" in pyrimidine scaffold construction: Regiochemical ambiguity (N- vs. O-alkylation), Multicomponent reaction stalling (Biginelli), and Structural isomerization (Dimroth rearrangement).
The Issue:
"I am alkylating a 2-hydroxypyrimidine (or pyrimidinone) and observing two close spots on TLC. How do I definitively identify the N-alkylated bioactive target versus the O-alkylated impurity without growing a crystal?"
Technical Diagnosis:
Pyrimidine tautomers (lactam-lactim) create ambident nucleophiles. Under basic conditions, the N-alkylation is generally thermodynamically favored, but O-alkylation is kinetically accessible and often promoted by "hard" electrophiles or specific counter-ions (e.g., Ag+ salts favor O-alkylation; alkali metals favor N-alkylation).
Diagnostic Protocol (NMR & UV):
Do not rely solely on 1D
H NMR integration. Use the following self-validating logic gate.
Data Table 1: Distinguishing Isomers
Feature
-Alkylated Product (Target)
-Alkylated Impurity (Side Product)
Mechanistic Reason
H NMR (-CH vs -CH)
3.8 – 4.5 ppm
5.2 – 5.7 ppm
Oxygen is more electronegative, causing greater deshielding of the -protons.
C NMR (Carbonyl)
150 – 160 ppm (C=O)
160 – 170 ppm (C-O-R)
The carbonyl character is retained in N-alkylation; O-alkylation yields an imidate-like structure.
HMBC Correlation
Alkyl protons correlate to two adjacent carbons (C2 & C6/C4).
Alkyl protons correlate strongly to only one carbon (C2).
is connected to C2 and C6; Oxygen is connected only to C2.
UV Absorbance
> 300 nm
< 300 nm
N-alkylation extends conjugation (cross-conjugated); O-alkylation creates an aromatic alkoxypyrimidine system.
Visual Decision Tree: Alkylation Analysis
Figure 1: Logic flow for distinguishing N- vs O-alkylation using standard NMR techniques.
Ticket #02: The "Sticky Solid" in Biginelli Reactions
The Issue:
"I am running a Biginelli reaction (Urea + Aldehyde +
-Ketoester). The yield is low (<40%), and I isolated a sticky intermediate that won't cyclize."
Technical Diagnosis:
The Biginelli reaction is a multicomponent cascade. The most common failure point is the Acyclic Ureide intermediate. If the acid catalysis is insufficient or the reaction temperature is too low, the final dehydration step (ring closure) fails.
Side Product Identification:
The Acyclic Ureide: Look for a mass peak of
. This corresponds to the non-dehydrated intermediate.
NMR Signature: You will see two distinct NH signals (urea protons) and lack of the characteristic chiral CH signal of the dihydropyrimidine ring at ~5.0-5.5 ppm.
The "Hantzsch" Impurity: If using an aldehyde with electron-donating groups, you may form a 1,4-dihydropyridine (Hantzsch ester) if the urea does not condense fast enough and two equivalents of ketoester react with the aldehyde.
Oxidation Byproduct: If the reaction is exposed to air for long periods, the Dihydropyrimidinone (DHPM) oxidizes to the fully aromatic pyrimidine.
MS Signature:
.
Workflow: Biginelli Failure Analysis
Figure 2: The Biginelli cascade showing the critical dehydration bottleneck where side products accumulate.
Ticket #03: The "Ghost" Isomer (Dimroth Rearrangement)
The Issue:
"My LC-MS shows the correct mass for my 2-imino-pyrimidine, but the NMR is completely different from the predicted structure. The NH signal has moved."
Technical Diagnosis:
You have likely triggered a Dimroth Rearrangement . This occurs in 1,2-dihydro-2-iminopyrimidines under basic conditions (or even prolonged heating in neutral solvents). The exocyclic imino nitrogen attacks the ring, opening it and re-closing such that the exocyclic nitrogen becomes endocyclic.
Mechanism:
Attack: Hydroxide/Base attacks C2.
Ring Opening: The N1-C2 bond breaks.
Rotation & Closure: The exocyclic amine rotates and attacks the aldehyde/ketone functionality.
Result: A thermodynamically more stable isomer where the alkyl group on the ring nitrogen swaps positions with the exocyclic group.
Troubleshooting Steps:
Check pH: If your workup involved strong base (NaOH/KOH), you likely rearranged the kinetic product to the thermodynamic one.
Verification: Compare UV spectra. The rearranged product usually has a significant hypsochromic shift (blue shift) due to loss of the quinoid-like conjugation of the imino form.
Standard Operating Procedures (SOPs)
SOP-01: LC-MS Impurity Profiling
For detection of oxidation and hydrolysis byproducts.
Hydrolyzed Urea: Look for loss of the R-group fragment.
SOP-02: HMBC Differentiation of N/O Isomers
For definitive structural assignment.
Concentration: Prepare a sample >10 mg/mL in DMSO-
(prevents exchange of NH protons).
Parameter Set: Long-range coupling constant (
) set to 8 Hz.
Analysis:
Locate the putative alkyl protons (e.g.,
or ).
Look for cross-peaks to the Carbonyl Carbon (~155-165 ppm).
Interpretation: If you see a correlation to the C5 carbon (the alkene carbon next to the carbonyl), it is likely N-alkylation . O-alkylation rarely shows strong coupling to C5 due to the intervening oxygen atom breaking the coupling pathway efficiency.
References
N- vs O-Alkylation Regioselectivity
Anton, V. K., et al. (2020).[2] "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal. Link
Hao, X., et al. (2012). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters. Link
Biginelli Reaction Mechanism & Side Products
Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis." Journal of Organic Chemistry. Link
Zhu, Y., et al. (2018). "A Five-Component Biginelli-Diels-Alder Cascade Reaction." Frontiers in Chemistry. Link
Dimroth Rearrangement
Brown, D. J., et al. (1971). "The Dimroth rearrangement. Part VII. Measurement of equilibria in reversible examples from the pyrimidine series." Journal of the Chemical Society C. Link
El-Mekabaty, A. (2021).[3][4][5] "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Molecules. Link
2-Aminopyrimidine Synthesis & Impurities
Joshi, M. D., et al. (2013). "Using glucaminium-based ionic liquids for improving the separation of 2-aminopyrimidine-5-ylboronic acid and its pinacol ester by HPLC." Journal of Chromatography A. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist
Topic: Increasing Purity of Crude Pyrazolo[3,4-d]pyrimidine Products
Ticket ID: PUR-PZ-34D-001
Executive Summary: The "Purity Paradox"
Pyrazolo[3,4-d]pyrimidine derivatives (isosteres of ATP) are privileged scaffolds in kinase inhibitor development (e.g., Ibrutinib).[1] However, their synthesis often presents a "purity paradox": the very structural features that make them potent binders (flat, heteroaromatic systems) also render them poorly soluble and prone to π-stacking, trapping impurities like N-isomers and catalyst residues.
This guide moves beyond standard chromatography, offering chemically-driven purification strategies designed to break these interactions and isolate the target pharmacophore.
Module 1: Regioisomer Separation (N1 vs. N2)
User Question:
"I performed an alkylation on the pyrazole nitrogen, but TLC/HPLC shows two close spots. How do I efficiently separate the N1-alkylated product from the N2-isomer without running a massive column?"
Technical Diagnosis:
The pyrazole ring tautomerizes, leading to competitive alkylation at N1 and N2. The N1-isomer is generally the thermodynamic product and pharmacologically relevant (mimicking the purine N9), while the N2-isomer is a kinetic byproduct.
The Protocol: Solubility-Driven Fractionation
Because the N1-isomer possesses a distinct dipole moment compared to the N2-isomer, their solubilities in protic solvents often differ significantly.
Solvent Selection: Use hot Ethanol (EtOH) or Methanol (MeOH) . The N1-isomer is typically less soluble in alcohols than the N2-isomer due to more efficient crystal packing.
The "Hot Slurry" Technique:
Suspend the crude solid in EtOH (5–10 volumes).
Reflux for 30 minutes. Do not aim for complete dissolution if the impurity profile is high.
Cool slowly to room temperature (RT), then to 0–5°C.
Filtration: The solid collected is predominantly the N1-isomer . The filtrate contains the N2-isomer and other organic impurities.
Validation: Check the 1H-NMR. The C3-proton signal often shifts significantly between isomers (N1 is typically upfield relative to N2).
Expert Insight: If your product is an intermediate like 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine, recrystallization from DMF/Water (1:1) is superior. Dissolve in hot DMF, then add water dropwise until turbidity persists. Cool to precipitate the pure N1-isomer.
User Question:
"I used a Mitsunobu reaction to install a chiral moiety. My product is contaminated with triphenylphosphine oxide (Ph₃PO) that co-elutes during flash chromatography. How do I get rid of it?"
Technical Diagnosis:
Ph₃PO is notoriously difficult to remove via silica chromatography because its polarity often matches that of amino-functionalized heterocycles.
The Protocol: The Magnesium Chloride Complexation Method
This method utilizes the Lewis basicity of the phosphoryl oxygen to form an insoluble complex with MgCl₂, allowing Ph₃PO to be filtered off. This is a scalable, industrial standard used in Ibrutinib synthesis.
Step-by-Step Workflow:
Dissolution: Dissolve the crude reaction mixture (containing Ph₃PO) in Tetrahydrofuran (THF) or Ethyl Acetate.
Incubation: Heat the mixture to reflux (approx. 50–60°C) for 2–3 hours. A thick precipitate will form.
Filtration: Cool to 0°C. Filter the suspension through a Celite pad.
Solid Cake: Contains the [MgCl₂ · (Ph₃PO)x] complex. Discard.
Filtrate: Contains your purified pyrazolo[3,4-d]pyrimidine.
Workup: Concentrate the filtrate. If minor traces remain, a quick silica plug will now easily separate the product.
Visualization: Ph₃PO Removal Pathway
Caption: Chemo-selective removal of Triphenylphosphine oxide via Magnesium Chloride complexation.
Module 3: Metal Catalyst Scavenging
User Question:
"My Suzuki coupling product is greyish. I suspect Palladium (Pd) contamination. Standard washes aren't working."
Technical Diagnosis:
Nitrogen-rich heterocycles like pyrazolo[3,4-d]pyrimidines are excellent ligands for Pd, retaining metal residues that can catalyze side reactions or fail QC.
The Protocol: Thiol-Silica Scavenging
Activated carbon is often insufficient for these tightly bound complexes. Functionalized silica is required.
Reagent: Use 3-Mercaptopropyl-functionalized silica gel (SiliaMetS® Thiol or equivalent).
Procedure:
Dissolve crude product in THF or DCM (10 volumes).
Add the scavenger resin (10–20% w/w relative to crude mass).
Stir at 40°C for 4 hours.
Filter through a 0.45 µm PTFE membrane.
Alternative (Chemical Wash): If resin is unavailable, wash the organic layer with 10% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate . These ligands displace Pd from the pyrimidine core.
Module 4: Recrystallization Solvent Guide
User Question:
"My product precipitates as an amorphous gum. What solvent systems favor crystalline growth for this scaffold?"
Technical Diagnosis:
Amorphous precipitation indicates the solvent evaporation rate is too fast or the solubility differential is too steep. You need a "Anti-Solvent Diffusion" or "Thermal Gradient" approach.
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Application
Mechanism
DMF / Water
1:1 to 1:3
General intermediates
High solubility in hot DMF; Water acts as a strong anti-solvent.
Overcoming drug resistance with second-generation EGFR inhibitors
Topic: Overcoming Drug Resistance & Experimental Troubleshooting Target Audience: Drug Discovery Scientists, Oncologists, and Senior Research Associates. Introduction: The Second-Generation Paradigm Welcome to the techni...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Drug Resistance & Experimental Troubleshooting
Target Audience: Drug Discovery Scientists, Oncologists, and Senior Research Associates.
Introduction: The Second-Generation Paradigm
Welcome to the technical support hub for Second-Generation EGFR Tyrosine Kinase Inhibitors (TKIs) . Unlike first-generation reversible inhibitors (Erlotinib, Gefitinib), second-generation agents like Afatinib (BIBW 2992) and Dacomitinib (PF-00299804) are designed to form a covalent, irreversible bond with the Cysteine 797 (Cys797) residue within the ATP-binding pocket of EGFR.
This mechanism was engineered specifically to overcome the T790M "gatekeeper" mutation , which increases ATP affinity and renders reversible inhibitors ineffective. However, working with covalent inhibitors introduces unique experimental challenges regarding solubility, washout kinetics, and toxicity-limited dosing.
This guide provides field-proven troubleshooting protocols to ensure your data reflects true pharmacological inhibition rather than experimental artifacts.
Module 1: Reagent Handling & Chemical Stability
Status: Critical
Common Issue: Compound precipitation in cell culture media leading to inconsistent IC50 values.
Troubleshooting Guide: Solubility & Storage
Parameter
Specification / Best Practice
Technical Rationale
Solvent
DMSO (Dimethyl Sulfoxide)
2nd-gen TKIs are highly hydrophobic. Aqueous buffers cause immediate precipitation.
Stock Conc.
10 mM - 50 mM
Higher concentrations risk crashing out upon freeze-thaw cycles.
Storage
-80°C (Single-use aliquots)
Repeated freeze-thaw cycles hydrolyze the reactive acrylamide warhead essential for covalent binding.
Media Dilution
Step-wise dilution
Never add 100% DMSO stock directly to media. Dilute 1:10 in PBS/Media first to prevent "shock" precipitation.
Q: My IC50 curves are flattening at high concentrations. Is the drug degrading?A: It is likely precipitation, not degradation. Second-generation inhibitors like Dacomitinib have poor aqueous solubility.
Diagnostic: Check your wells under a microscope at 40x. If you see crystal formation at >1 µM, your effective concentration is lower than calculated.
Solution: Limit final DMSO concentration to 0.1% - 0.5%. If solubility remains an issue, use an intermediate dilution step in culture media containing 10% FBS (proteins help solubilize the drug) immediately before adding to cells.
Module 2: In Vitro Efficacy & Washout Assays
Status: Active
Core Concept: Distinguishing Reversible vs. Irreversible Binding.
Protocol: The "Washout" Assay
To confirm your compound is acting as a second-generation irreversible inhibitor, it must sustain inhibition after the free drug is removed.
Step-by-Step Methodology:
Seeding: Seed EGFR-dependent cells (e.g., H1975 [L858R/T790M] or PC-9) at 70% confluency.
Pulse Treatment: Treat with inhibitor at 10x IC50 for 1 hour .
Control A: Continuous treatment (no wash).
Control B: Vehicle (DMSO).
Washout (Critical Step):
Aspirate media.
Wash 3x with warm PBS (gentle rocking).
Add fresh, drug-free complete media.
Recovery Period: Incubate for 1, 4, and 24 hours .
Readout: Lyse cells and Western Blot for p-EGFR (Tyr1068) .
Q: I see p-EGFR signal returning after 24 hours despite using an irreversible inhibitor. Why?A: This is often due to Receptor Turnover , not reversible binding.
Mechanism: The cell synthesizes new EGFR protein that has never been exposed to the drug.
Validation: Co-treat the washout phase with Cycloheximide (CHX) (10-50 µg/mL) to block new protein synthesis. If p-EGFR signal remains suppressed in the presence of CHX, your inhibitor is truly irreversible.
Module 3: Western Blotting & Pathway Analysis
Status: High Sensitivity Required
Target: Phospho-EGFR (Tyr1068) and Downstream Effectors (AKT, ERK).
Visualizing the Signaling Cascade
The following diagram illustrates the mechanism of action and resistance nodes.
Caption: Mechanism of Action for 2nd-Generation EGFR Inhibitors.[1][2] The inhibitor covalently binds Cys797, blocking ATP access. Resistance occurs via C797S (blocking the drug) or T790M (increasing ATP affinity, though 2nd-gen agents often overcome this).[3]
Troubleshooting Western Blots
Q: I cannot detect p-EGFR inhibition even at high drug doses.A: This is often a sample preparation artifact known as "post-lysis dephosphorylation."
The Fix: Phosphatases are aggressive.
Lysis Buffer: Must contain Sodium Orthovanadate (Na3VO4) and Sodium Fluoride (NaF) at high concentrations.
Temperature: Keep lysates on ice at all times.
Blocking: Use 5% BSA , NOT Milk. Milk contains casein (a phosphoprotein) which causes high background and masks specific phospho-signals [1].[4][5]
Effective (Irreversible binding overcomes ATP competition) [2].
C797S
Mutation of the covalent binding site (Cysteine to Serine).
NGS / PCR
Ineffective (Loss of covalent handle) [3].
MET Amp
Bypass signaling activation.
FISH / Western (p-MET)
Ineffective (Requires combo with MET inhibitor like Crizotinib) [4].
Q: My T790M+ cell line (H1975) is becoming resistant to Afatinib. How do I know if it's C797S or MET?A: You must perform a dual-assay validation.
Genomic Check: Extract DNA and sequence Exon 20. If C797S is present, the covalent bond cannot form.
Protein Check: Run a Western Blot for p-MET (Tyr1234/1235) . If p-MET is upregulated compared to parental lines, the cells are bypassing EGFR inhibition via the HGF/MET axis.
Experimental Proof: Treat with Afatinib + Crizotinib (MET inhibitor). If sensitivity is restored, the mechanism is MET amplification [5].
References
Bio-Rad Laboratories.[5] "Best Practice for Western Blot Detection of Phosphorylation Events."[5] Bio-Rad Technical Bulletins. Link
Li, D., et al. "BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models." Oncogene, 2008. Link
Thress, K. S., et al. "Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring T790M." Nature Medicine, 2015. Link
Engelman, J. A., et al. "MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling." Science, 2007. Link
Sequist, L. V., et al. "Genotypic and Histological Evolution of Lung Cancers Acquiring Resistance to EGFR Inhibitors." Science Translational Medicine, 2011. Link
Column selection for purifying pyrimidine derivatives by chromatography
Topic: Column selection for purifying pyrimidine derivatives by chromatography Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist Introduction: The Pyrimidine Challen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Column selection for purifying pyrimidine derivatives by chromatography
Audience: Researchers, scientists, and drug development professionals
Role: Senior Application Scientist
Introduction: The Pyrimidine Challenge
Purifying pyrimidine derivatives presents a distinct set of chromatographic challenges. These molecules are inherently polar , often basic (pKa ~1.0–9.0 depending on substitution), and frequently exist as structural isomers (e.g., regioisomers in nucleoside synthesis).
Standard C18 protocols often fail, resulting in three primary failure modes:
Dewetting/Phase Collapse: Loss of retention for highly polar derivatives in high-aqueous mobile phases.
Silanol Tailing: Severe peak asymmetry caused by the interaction of basic pyrimidine nitrogens with acidic silanols on the silica support.
Isobaric Co-elution: Inability to resolve positional isomers (e.g., 2,4- vs. 4,6-disubstituted pyrimidines) due to identical hydrophobicity.
This guide provides a logic-driven troubleshooting framework to navigate these issues.
Module 1: Troubleshooting Retention Issues
Q: My pyrimidine derivative elutes in the void volume (k' < 1) on a standard C18 column. How do I increase retention?
Diagnosis: The analyte is too hydrophilic for standard Reversed-Phase (RP) interactions. The "hydrophobic effect" driving retention on C18 is insufficient to overcome the analyte's affinity for the aqueous mobile phase.
Solution 1: Switch to "Aqueous Stable" C18 (C18-AQ)
Standard C18 chains collapse (matting down) in >95% water, reducing surface area. C18-AQ phases contain polar embedded groups (carbamate, amide, or hydrophilic end-capping) that keep the alkyl chains extended in 100% water.
When to use: If you need just slightly more retention and want to stay in RP mode.
Mechanism: Polar embedded groups allow water solvation near the silica surface, preventing phase collapse.
Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
If C18-AQ fails, the analyte is likely too polar for RP. HILIC uses a polar stationary phase (Silica, Amide, Diol, or Zwitterionic) with a high-organic mobile phase.
When to use: For nucleobases, glycosylated pyrimidines, or very polar metabolites.
Mechanism: Partitioning of the analyte into a water-enriched layer adsorbed on the polar stationary phase surface.[1]
Q: I am seeing "phase collapse" or shifting retention times between runs in high aqueous conditions. Why?
Root Cause: Dewetting. In highly aqueous mobile phases (e.g., 98% water), the mobile phase is expelled from the pores of standard hydrophobic C18 particles due to high surface tension.
Fix:
Immediate: Flush column with 80% Acetonitrile to re-wet the pores.
Permanent: Switch to a C18-AQ or a PFP (Pentafluorophenyl) column, which tolerates 100% aqueous conditions.
Module 2: Troubleshooting Peak Shape (Tailing)
Q: My peaks show severe tailing (As > 1.5). Is my column dead?
Diagnosis: Likely not dead, but chemically mismatched. Pyrimidines are basic. At neutral pH (6-8), residual silanols (Si-OH) on the silica surface are ionized (Si-O⁻). The protonated nitrogen on the pyrimidine interacts ionically with these silanols, causing a "drag" or tail.
Protocol: The "Silanol Suppression" Strategy
Low pH Approach (Preferred): Lower mobile phase pH to < 3.0 using Formic Acid (0.1%) or TFA (0.05%).
Why: At pH < 3, silanols are protonated (neutral) and do not interact with the basic analyte.
High pH Approach (Advanced): Use a "Hybrid" silica column (e.g., Ethylene-Bridged Hybrid) stable up to pH 10-12. Run at pH 9.5 using Ammonium Hydroxide.
Why: At pH > pKa of the pyrimidine, the analyte is neutral (unprotonated) and will not interact with silanols.
Stationary Phase Choice: Switch to an "End-capped" or "Base-Deactivated" column.[2] These have small alkyl groups bonded to residual silanols to sterically block interactions.
Module 3: Selectivity & Isomer Separation
Q: I cannot separate positional isomers (e.g., 2-amino vs. 4-amino pyrimidine). They co-elute on C18.
Diagnosis: C18 separates primarily based on hydrophobicity. Positional isomers often have identical logP (hydrophobicity) values, making C18 blind to the difference.
Solution: Leverage Pi-Pi and Dipole Interactions
You need a stationary phase that "sees" the electron distribution of the ring, not just its grease.
Phenyl-Hexyl Phases:
Mechanism:
interactions between the phenyl ring on the column and the pyrimidine ring.
Effect: Electron-withdrawing groups (nitro, fluoro) or donating groups (amino) alter the electron density of the pyrimidine ring, changing its interaction strength with the Phenyl-Hexyl phase.
Solvent Tip: Use Methanol instead of Acetonitrile. Acetonitrile's
-electrons can interfere with the stationary phase interactions; Methanol allows the mechanism to dominate.[3]
PFP (Pentafluorophenyl) Phases:
Mechanism: Strong dipole-dipole interactions and hydrogen bonding.[1] The fluorine atoms create an electron-deficient ring that attracts electron-rich parts of the pyrimidine.
Best For: Halogenated pyrimidines and distinguishing steric differences in isomers.
Comparative Data: Stationary Phase Selection
Feature
C18 (L1)
C18-AQ
Phenyl-Hexyl (L11)
PFP (L43)
HILIC (Silica/Amide)
Primary Mechanism
Hydrophobic Interaction
Hydrophobic + Polar Embedding
Hydrophobic + Interaction
Dipole-Dipole + H-Bonding
Hydrophilic Partitioning
Best For
General non-polar derivatives
Polar derivatives, 100% water runs
Aromatic isomers, Amine-substituted
Halogenated, Positional isomers
Highly polar/ionic nucleobases
Isomer Selectivity
Low
Low
High
Very High
Medium
Aqueous Stability
Poor (>95% water causes collapse)
Excellent
Good
Excellent
N/A (High Organic required)
Typical Mobile Phase
Water/ACN
Water/MeOH
Water/MeOH (Enhances )
Water/MeOH or ACN
ACN/Water (Buffer)
Visual Troubleshooting Guides
Figure 1: Column Selection Decision Tree
Caption: Logical flow for selecting the optimal stationary phase based on pyrimidine polarity and structural complexity.
Figure 2: Method Development Workflow
Caption: Step-by-step experimental loop for optimizing pyrimidine purification.
Experimental Protocols
Protocol A: Column Equilibration for Basic Pyrimidines
Use this protocol when installing a new column to ensure silanol deactivation.
Water Transition: Flow 50:50 Organic/Water for 5 CV.
Buffer Loading: Flow the specific buffered mobile phase (e.g., 10mM Ammonium Formate, pH 3.0) for 20 CV .
Note: Basic compounds require longer equilibration than neutrals to saturate the silica surface charge equilibrium.
Blank Injection: Inject the mobile phase solvent to verify baseline stability.
System Suitability: Inject a standard pyrimidine mix. Tailing factor (
) should be < 1.3.
Protocol B: Mobile Phase Preparation for Phenyl-Hexyl Columns
Critical for maximizing pi-pi selectivity.
Organic Modifier: Use Methanol rather than Acetonitrile. ACN forms a "pi-cloud" that masks the stationary phase, reducing the separation power for aromatic isomers.
Buffer: Use Ammonium Acetate (10mM) or Formic Acid (0.1%). Avoid phosphate buffers if planning for LC-MS.
Temperature: Maintain column temperature at 25°C–30°C. Higher temperatures (e.g., 60°C) can reduce the specific
interaction strength, reverting selectivity back to simple hydrophobicity.
References
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from
Phenomenex. (2025). Choosing the Right HPLC Column: A Complete Guide. Retrieved from
Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC. Retrieved from
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
A Multi-Pronged Approach to the Unambiguous Structural Confirmation of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of modern drug discovery, heterocyclic scaffolds such as pyrimidines and pyrazoles are foundational building blocks for a vast ar...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of modern drug discovery, heterocyclic scaffolds such as pyrimidines and pyrazoles are foundational building blocks for a vast array of pharmacologically active agents.[1][2] The precise arrangement of atoms and substituents within these molecules is not a trivial detail; it is the very determinant of their biological activity, safety, and patentability. For a molecule like 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine, which possesses multiple reactive sites and potential for isomeric ambiguity, rigorous and unequivocal structural confirmation is paramount.
This guide eschews a simple data readout. Instead, it presents a comprehensive, self-validating analytical strategy. We will explore the causality behind our choice of techniques and demonstrate how integrating data from multiple orthogonal methods provides an unassailable confirmation of the target structure, effectively differentiating it from plausible isomers, such as a regioisomeric variant where the pyrimidine is attached to a different nitrogen on the pyrazole ring.
The Analytical Challenge: Isomeric Differentiation
The primary challenge in synthesizing the target compound is ensuring the correct connectivity between the pyrimidine and pyrazole rings. A common synthetic byproduct could be a regioisomer, for example, 4-Chloro-6-(4-iodo-1H-pyrazol-2-yl)pyrimidine. While these two molecules have the identical mass and elemental composition, their differing connectivity would lead to distinct biological profiles. Our analytical workflow is designed to definitively distinguish between these possibilities.
Mass Spectrometry: The First Checkpoint
High-Resolution Mass Spectrometry (HRMS) serves as the initial, crucial checkpoint for verifying the elemental composition. It provides confidence that the correct atoms are present in the correct numbers before proceeding to more complex connectivity analysis.
Core Directive: Confirming Molecular Formula
The primary goal here is to match the experimentally observed mass to the theoretically calculated mass of the target molecule (C₇H₃ClIN₄). The presence of both chlorine and iodine provides a highly characteristic isotopic signature, which acts as a built-in validation of the elemental composition.[3]
Expected HRMS Data
Calculated Mass: [M+H]⁺ for C₇H₄ClIN₄⁺: 318.9140
Isotopic Pattern: A distinctive cluster of peaks will be observed due to the natural abundance of isotopes for chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) and iodine (¹²⁷I = 100%). The M+2 peak, corresponding to the ³⁷Cl isotope, will be approximately one-third the intensity of the molecular ion peak (M).[4] The absence of this pattern would immediately signal a failure in the synthesis.
Experimental Protocol: HRMS via ESI-TOF
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.
Analysis: Compare the exact mass of the most abundant peak in the isotopic cluster to the calculated mass for C₇H₄ClIN₄⁺. The mass error should be below 5 ppm. Verify that the relative intensity of the M+2 peak is approximately 32% of the M peak, consistent with the presence of a single chlorine atom.
NMR Spectroscopy: Elucidating the Molecular Framework
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation, providing detailed information about the chemical environment, count, and connectivity of protons and carbons.[5] A full suite of 1D and 2D NMR experiments is required for unambiguous confirmation.
¹H and ¹³C NMR: The Carbon-Proton Census
One-dimensional NMR provides the fundamental chemical shift and multiplicity data. For our target molecule, we expect distinct signals for each of the three protons and seven carbons.
2D NMR: The Connectivity Blueprint
Two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for confirming the crucial link between the pyrimidine and pyrazole rings. This experiment reveals long-range (2-3 bond) correlations between protons and carbons.
Why HMBC is Decisive: The key to differentiating our target from its regioisomer lies in the HMBC spectrum. For 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine, we predict a critical correlation between the pyrimidine proton (H5) and the pyrazole carbon (C5). This correlation, across the newly formed N-C bond, would be absent in the alternative isomer, providing definitive proof of the N1-C6 linkage.
Workflow for Unambiguous Structural Confirmation
Caption: Integrated workflow for structural confirmation.
Comparative NMR Data Analysis
The table below summarizes the predicted NMR data for 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine and contrasts it with a known, structurally related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, to provide context for the expected chemical shifts.[6][7]
Note: Predicted shifts are estimates based on standard substituent effects and data from analogous structures.
Key Differentiating HMBC Correlations
Caption: Key HMBC correlation (red arrow) from H5 to C5' confirms the N1-C6 bond.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
1D Spectra Acquisition:
Acquire a ¹H spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1 for all signals.
Acquire a proton-decoupled ¹³C spectrum.
2D Spectra Acquisition:
COSY: Acquire a gradient-selected COSY spectrum to identify proton-proton spin systems (though none are expected in this specific molecule, it is good practice).
HSQC: Acquire a gradient-selected HSQC spectrum to correlate directly bonded protons and carbons.
HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for ~8 Hz to observe 2-3 bond correlations. This is the most critical experiment.
Data Analysis:
Assign all proton and carbon signals using the combined information from all spectra.
Critically, search for the HMBC cross-peak between the pyrimidine H5 proton and the pyrazole C5 carbon to confirm the N1-C6 connectivity.
Single-Crystal X-ray Diffraction: The Ultimate Arbiter
When all spectroscopic data points to a specific structure, single-crystal X-ray diffraction (SCXRD) provides the final, unambiguous proof.[8] This technique maps the precise three-dimensional arrangement of atoms in space, leaving no doubt as to the molecule's constitution and stereochemistry.[9][10][11]
Core Directive: Obtaining Definitive Proof
The goal is to grow a high-quality single crystal of the compound and analyze its diffraction pattern to solve the structure. While not always feasible due to crystallization difficulties, a successful SCXRD experiment is considered the gold standard for structural proof.[12]
Experimental Protocol: SCXRD
Crystallization: Attempt to grow single crystals through slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents (e.g., ethyl acetate, hexane, dichloromethane).
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
Data Collection: Collect diffraction data at a low temperature (e.g., 172 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation).[11]
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELXT). The final refined structure will provide precise bond lengths, bond angles, and connectivity, offering incontrovertible evidence of the molecular structure.
Conclusion
The structural confirmation of a novel chemical entity like 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine is a systematic process of evidence accumulation. It begins with HRMS to confirm the elemental formula and proceeds to a comprehensive suite of NMR experiments to piece together the atomic connectivity. The strategic use of 2D NMR, particularly the HMBC experiment, is critical for resolving isomeric ambiguity. Finally, where possible, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. By layering these orthogonal analytical techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent drug development efforts.
References
Low-temperature crystal structure of 4-chloro-1H-pyrazole. National Institutes of Health. [Link]
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. [Link]
Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Research Square. [Link]
Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles. ResearchGate. [Link]
Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. ACS Publications. [Link]
Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate. [Link]
The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. National Institutes of Health. [Link]
Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. ACS Publications. [Link]
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. [Link]
4-Iodopyrazole. National Institutes of Health. [Link]
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). ResearchGate. [Link]
The Halogen's Influence: A Comparative Analysis of 4-Halogenated-1H-Pyrazole Crystal Structures
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The substitution of a halogen atom at the 4-position of the 1H-pyrazole ring, a privileged scaffold in medicinal chemistry, introd...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The substitution of a halogen atom at the 4-position of the 1H-pyrazole ring, a privileged scaffold in medicinal chemistry, introduces subtle yet profound changes that dictate the solid-state architecture of these molecules. Understanding the interplay of intermolecular forces, primarily hydrogen and halogen bonding, is paramount for crystal engineering and the rational design of pharmaceutical solids with desired physicochemical properties. This guide provides a detailed comparative analysis of the crystal structures of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole, grounded in recently completed crystallographic data.
Introduction: The Significance of Crystal Packing in Pyrazole-Based Pharmaceuticals
Pyrazoles are a cornerstone of many pharmaceutical compounds and agrochemicals due to their metabolic stability and versatile coordination properties.[1][2] In the solid state, the interplay of the pyrrole-like N1-H proton donor and the pyridine-like N2 acceptor governs the formation of supramolecular assemblies.[3][4] The nature and steric bulk of substituents can direct the formation of various hydrogen-bonded motifs, such as dimers, trimers, tetramers, or catemers (polymeric chains).[5][6] Halogenation at the 4-position provides a systematic way to modulate the electronic and steric properties of the pyrazole ring, thereby influencing crystal packing and, consequently, properties like solubility and stability. This guide will explore the crystallographic landscape of the 4-halogenated-1H-pyrazole series, highlighting the structural divergence driven by the identity of the halogen atom.
Divergent Supramolecular Architectures: A Tale of Trimers and Catemers
A striking feature of the 4-halogenated-1H-pyrazole series is the bifurcation in their preferred hydrogen-bonding motifs. While the chloro and bromo derivatives are isostructural, forming discrete trimers, the fluoro and iodo analogues adopt non-isostructural catemeric structures.[6][7]
The Trimeric Assembly of 4-Chloro- and 4-Bromo-1H-pyrazole
The crystal structures of 4-chloro-1H-pyrazole and its bromo analogue exhibit a trimeric molecular assembly.[1][8] In this arrangement, three pyrazole molecules are linked by N-H···N hydrogen bonds in a cyclic fashion. This motif is bisected by a mirror plane, resulting in an asymmetric unit containing one and a half molecules.[1][8] The N-H proton is crystallographically disordered over two positions with 50% occupancy each.[1]
The Catemeric Chains of 4-Fluoro- and 4-Iodo-1H-pyrazole
In contrast to their heavier congeners, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form one-dimensional chains, or catemers, through intermolecular N-H···N hydrogen bonding.[5][6] Although both form catemers, their crystal structures are not isostructural.[6] The parent 1H-pyrazole also forms a hydrogen-bonded catemer, but its structure is described as a helical arrangement and is dissimilar to those of the fluoro and iodo analogues.[6][9]
The formation of a catemer in 4-fluoro-1H-pyrazole involves two crystallographically unique molecules in the asymmetric unit, linked by an N-H···N hydrogen bond.[3][5] This arrangement contrasts with the trimeric motifs observed for the chloro and bromo analogues.[5][10] Similarly, the iodo derivative also adopts a catemeric structure, completing the crystallographic data for this series.[6][7]
Caption: Supramolecular motifs in 4-halogenated-1H-pyrazoles.
Comparative Crystallographic Data
The table below summarizes key crystallographic parameters for the 4-halogenated-1H-pyrazole series, providing a quantitative basis for comparison.
Z' represents the number of crystallographically independent molecules in the asymmetric unit.
The Role of Halogen Bonding and Other Intermolecular Interactions
Beyond the dominant N-H···N hydrogen bonds, other weaker interactions, including halogen bonding and C-H···π interactions, play a crucial role in stabilizing the crystal packing.[6][7] The importance of halogen bonding is known to increase with the polarizability of the halogen atom (F < Cl < Br < I).[7]
In the crystal structure of 4-iodo-1H-pyrazole, C-H···π interactions are observed.[7] The propensity for halogen bond formation is a key consideration in the crystal engineering of halogenated compounds, as these interactions can significantly influence the supramolecular architecture.[6][12]
Experimental Methodologies: Synthesis and Crystallization
A self-validating experimental protocol is crucial for obtaining high-quality single crystals suitable for X-ray diffraction. The following sections outline the synthesis and crystallization procedures for the 4-halogenated-1H-pyrazoles.
Synthesis of 4-Halogenated-1H-Pyrazoles
While 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole are commercially available, 4-fluoro-1H-pyrazole can be synthesized via a multi-step procedure.[4] A general overview of synthetic approaches is provided below.
Synthesis of 4-Fluoro-1H-pyrazole:
A published procedure involves the reaction of sodium fluoroacetate (a highly toxic reagent requiring careful handling) with oxalyl chloride and dimethylformamide, followed by treatment with a base and then hydrazine.[3][5]
General Synthesis of Pyrazoles:
A variety of synthetic routes to the pyrazole core have been developed, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[13] Multicomponent reactions and transition-metal-catalyzed cyclizations are also employed for the synthesis of substituted pyrazoles.[13]
Caption: A generalized workflow for the synthesis of pyrazole derivatives.
Single Crystal Growth
The growth of single crystals is often the most challenging step in crystal structure determination. For the 4-halogenated-1H-pyrazoles, slow isothermal sublimation has proven to be an effective method.[5][6]
Protocol: Single Crystal Growth by Sublimation
Place a small amount of the purified 4-halogenated-1H-pyrazole powder in a clean, dry vial.
Seal the vial under ambient conditions or under a vacuum, depending on the volatility of the compound.
Place the vial in a location with a stable temperature, allowing for slow sublimation to occur over several days to weeks.
Monitor the vial for the formation of single crystals on the cooler surfaces of the vial.
Rationale: Sublimation is a gentle crystallization technique that avoids the use of solvents, which can sometimes be incorporated into the crystal lattice. The slow rate of crystal growth during sublimation is conducive to the formation of well-ordered, single crystals. For volatile solids like 4-chloro-1H-pyrazole, data collection at low temperatures is necessary to prevent sublimation caused by the heat from the X-ray source.[1][8]
Conclusion and Future Perspectives
The comprehensive crystallographic analysis of the 4-halogenated-1H-pyrazole series reveals a fascinating structural dichotomy, with the lighter fluoro and heavier iodo derivatives forming catemeric chains, while the intermediate chloro and bromo analogues assemble into discrete trimers. This divergence underscores the subtle yet powerful influence of the halogen substituent on the resulting supramolecular architecture. These findings provide a valuable framework for understanding and predicting the solid-state structures of pyrazole-based active pharmaceutical ingredients. Future work could involve co-crystallization studies to further explore the interplay of hydrogen and halogen bonding in more complex systems, as well as computational modeling to rationalize the observed packing preferences.
References
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate. [Link]
Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCrData, 6(9), x211236. [Link]
Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. IUCrData, 8(5), x230495. [Link]
Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 428–431. [Link]
Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. (2023). OSTI.GOV. [Link]
The crystal and molecular structure of pyrazole. (1967). Acta Crystallographica, 22(6), 919-920. [Link]
Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428-431. [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
Basilaia, G., et al. (2022). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1146–1150. [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar. [Link]
Low-temperature crystal structure of 4-chloro-1H-pyrazole. (2021). ResearchGate. [Link]
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (2023). ResearchGate. [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2023). MDPI. [Link]
Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. (2024). Journal of the American Chemical Society. [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
A Senior Application Scientist's Guide to Pyrimidine Synthesis: Comparing Classical and Modern Routes for Optimal Efficiency
Introduction: The Enduring Importance of the Pyrimidine Core The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the central scaffold of a vast number of pharmaceuticals, agro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Importance of the Pyrimidine Core
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the central scaffold of a vast number of pharmaceuticals, agrochemicals, and biologically significant molecules.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its role in the very blueprint of life is undisputed.[1] Consequently, the efficient and sustainable synthesis of substituted pyrimidines remains a highly active and critical area of research for drug development professionals and organic chemists.
This guide provides an in-depth, objective comparison of the most prominent synthetic routes to the pyrimidine nucleus. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings of each pathway, present supporting experimental data, and offer field-proven insights into the practical advantages and limitations of each approach. Our focus will be on providing the necessary information for researchers to make informed, causality-driven decisions in their synthetic endeavors.
I. The Classical Workhorse: The Principal Synthesis from 1,3-Dicarbonyls
The most traditional and widely practiced approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with a suitable N-C-N synthon, such as an amidine, urea, or guanidine. This method's enduring popularity stems from its use of readily available starting materials and its versatility in producing a wide range of substituted pyrimidines.
A. The Pinner Synthesis: Condensation with Amidines
The Pinner synthesis is a robust and straightforward method for preparing 2-substituted pyrimidines.[2][3] It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) with a non-N-substituted amidine.[3]
Mechanism and Rationale: The reaction proceeds through a series of well-understood steps, including protonation of the dicarbonyl, nucleophilic attack by the amidine, and subsequent dehydration and cyclization.[3] The choice of catalyst (acid or base) can influence the reaction rate and selectivity, depending on the specific substrates. For instance, acid catalysis facilitates the initial enolization of the dicarbonyl, enhancing its reactivity.
Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyrimidine via Pinner Condensation
This protocol is a representative example of the Pinner synthesis, emphasizing the importance of anhydrous conditions to prevent hydrolysis of the amidine and maximize yield.[4]
Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents
Anhydrous Ethanol
Procedure:
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled or commercially available anhydrous ethanol.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine in situ.
Dicarbonyl Addition: Add the β-diketone (1.0 eq) dropwise to the reaction mixture.
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.
Logical Flow of the Pinner Synthesis
Caption: Workflow of the Pinner pyrimidine synthesis.
B. Condensation with Urea and Guanidine
The versatility of the principal synthesis extends to the use of urea and guanidine as the N-C-N component, yielding 2-pyrimidinones and 2-aminopyrimidines, respectively. These derivatives are of significant interest in medicinal chemistry.
The reaction of chalcones with urea or thiourea provides a common route to pyrimidinones and pyrimidinethiones. Similarly, the condensation of β-dicarbonyl compounds with guanidine is a widely employed method for the synthesis of 2-aminopyrimidines.[5]
II. The Power of Convergence: The Biginelli Multicomponent Reaction
First reported in 1891, the Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[6] Its operational simplicity and high atom economy have made it a cornerstone of combinatorial and green chemistry.
Mechanism and Catalysis: The reaction mechanism is believed to commence with an acid-catalyzed condensation between the aldehyde and urea to form an acyliminium ion intermediate.[3] This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to afford the dihydropyrimidine product.[3] While the classical Biginelli reaction often suffers from low yields, modern modifications employing various catalysts, such as Yb(OTf)₃, InCl₃, and Lewis acids, have significantly improved its efficiency.[6]
Microwave-Assisted Biginelli Reaction: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry.[7]
III. Modern Catalytic Approaches: Expanding the Synthetic Toolkit
Recent advancements in catalysis have opened new avenues for pyrimidine synthesis, offering improved efficiency, regioselectivity, and substrate scope.
A. Copper-Catalyzed Syntheses
Copper catalysis has emerged as a powerful tool for pyrimidine synthesis. Copper(II)-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines and guanidines provide an effective route to pyrimidines.[8] Additionally, copper-catalyzed tandem reactions involving various starting materials have been developed, often with high yields.[8] For instance, a copper-catalyzed tandem reaction of trichloroacetonitrile, tetramethylguanidine, sulfonyl azides, and terminal alkynes has been reported to produce sulfonamide pyrimidine derivatives in yields up to 87%.[8]
B. Iridium-Catalyzed Multicomponent Synthesis from Alcohols
A notable innovation in sustainable chemistry is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[9][10] This elegant reaction proceeds through a sequence of condensation and dehydrogenation steps, with water and hydrogen gas as the only byproducts.[9][10] This method is highly regioselective and provides access to unsymmetrically substituted pyrimidines in excellent yields, often up to 93%.[9][10] The use of alcohols, which can be derived from biomass, further enhances the green credentials of this approach.[9][10]
Catalytic Cycle of Iridium-Catalyzed Pyrimidine Synthesis
Publish Comparison Guide: Cross-Reactivity & Orthogonal Selectivity of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
This guide provides a technical analysis of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine , a critical bifunctional scaffold used in the synthesis of kinase inhibitors (specifically JAK, BTK, and MAPK pathways). Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine , a critical bifunctional scaffold used in the synthesis of kinase inhibitors (specifically JAK, BTK, and MAPK pathways).
Executive Summary: The Bifunctional Advantage
In drug discovery, particularly for ATP-competitive kinase inhibitors, the 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine scaffold represents a "privileged structure." Its value lies in its orthogonal reactivity profile : it possesses two distinct electrophilic sites (C-Cl and C-I) that react under mutually exclusive conditions.
This guide compares this scaffold against its Bromo-analog and the Non-halogenated precursor , demonstrating why the Iodo-variant offers superior performance for rapid library generation despite higher initial costs.
Quick Comparison: Performance Matrix
Feature
4-Cl-6-(4-Iodo-pyrazolyl) (Target)
4-Cl-6-(4-Bromo-pyrazolyl) (Alternative A)
4,6-Dichloropyrimidine (Alternative B)
C-H Activation Potential
High (C-I bond is weakest)
Medium
Low
Suzuki Coupling Temp.
25–60°C (Mild)
60–100°C (Harsh)
N/A
SNAr Reactivity (C-Cl)
High (Highly Orthogonal)
High
Very High (Promiscuous)
Chemo-Selectivity
99% (I reacts w/ Pd; Cl reacts w/ Nuc)
~85% (Risk of Cl coupling)
50% (Statistical mixture)
Primary Use Case
Late-stage diversification
Cost-sensitive scale-up
Early core synthesis
Chemical Cross-Reactivity & Selectivity Profile
The term "cross-reactivity" in this chemical context refers to the loss of regiocontrol —specifically, the risk of the Pyrimidine C-Cl reacting during a Palladium-catalyzed coupling intended for the Pyrazole C-I, or vice versa.
Mechanistic Insight: Electronic Desymmetrization
The scaffold is electronically tuned to prevent cross-reactivity.
The Pyrimidine C4-Cl: This position is electron-deficient, activated by the ring nitrogens. It is the "Nucleophilic Landing Pad" for amines (SNAr).
The Pyrazole C4-I: This position is electron-rich but possesses a weak C-I bond. It is the "Metal Insertion Site" for Suzuki/Sonogashira couplings.
Experimental Data: Reactivity Hierarchy
Nucleophilic Attack (SNAr): C-Cl >>> C-I (The Iodine is inert to amines).
Oxidative Addition (Pd): C-I > C-Br >> C-Cl (With standard ligands like PPh3).
Critical Alert: If using electron-rich, bulky ligands (e.g., XPhos, RuPhos), the catalyst may undergo oxidative addition into the C-Cl bond, causing chemical cross-reactivity . Standard ligands (Pd(PPh3)4) maintain orthogonality.
Experimental Protocols: Ensuring Orthogonality
To validate the performance of this scaffold, we present two self-validating protocols that demonstrate the selective functionalization of each site without cross-reaction.
Target: Extension of the pyrazole tail without hydrolyzing the Chlorine.
Dissolve: 1.0 eq of Scaffold in 1,4-Dioxane/Water (4:1).
Add: 1.2 eq Boronic Acid, 2.0 eq Na2CO3.
Catalyst: Add 5 mol% Pd(PPh3)4 (Tetrakis).
Note: Do NOT use Pd(dppf)Cl2 or Pd2(dba)3/XPhos here, as they may activate the C-Cl.
Conditions: Heat to 60°C under Nitrogen for 6 hours.
Result: Exclusive coupling at the Pyrazole C-I. The Pyrimidine C-Cl remains available for subsequent steps.
Visualization of Reaction Pathways
The following diagram illustrates the orthogonal pathways and the potential "Cross-Reactivity Risk Zone" if incorrect catalysts are used.
Caption: Figure 1. Orthogonal reaction pathways. Path 1 (Green) utilizes the electrophilic C-Cl. Path 2 (Yellow) utilizes the labile C-I. The Red path indicates cross-reactivity risks when using non-selective catalysts.
Comparative Data: Iodo vs. Bromo vs. Chloro[2][3]
Why pay more for the Iodo-scaffold? The data below summarizes oxidative addition rates (k_obs), which dictate the purity of the final library.
Scaffold Variant
Relative Coupling Rate (Pd)
Temp Required
Cross-Reactivity Risk (C-Cl interference)
4-Iodo (This Product)
100 (Reference)
40-60°C
Low (Reaction finishes before C-Cl activates)
4-Bromo Analog
15
80-100°C
Medium (High temp activates Pyrimidine C-Cl)
4-Chloro Analog
< 1
>120°C
High (Impossible to distinguish from Pyrimidine C-Cl)
References
Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides.
Source: National Institutes of Health (NIH) / PMC.
Context: Establishes the reactivity order of C-I > C-Br > C-Cl in nitrogen heterocycles.
Regioselectivity in SNAr Reactions of Dichloropyrimidines.
Source: WuXi Biology / QM Analysis.
Context: Explains the electronic activation of the C4-pyrimidine position for nucleophilic attack.
Synthesis of 4-substituted Pyrazoles via Microwave-Promoted Suzuki Cross-Coupling.
Source: Cheng et al., Central China Normal University.
Context: Provides experimental conditions for selective coupling at the pyrazole 4-position using 4-iodo-1-methyl-1H-pyrazole as a model.
Efficient N-arylation of 4-chloroquinazolines (Analogous Chemistry).
Source: Beilstein Journal of Organic Chemistry.
Context: Validates the SNAr protocols for 4-chloro-N-heterocycles.
Comparative Guide: Kinetic Live-Cell Cytotoxicity Profiling vs. Traditional Endpoint Assays
Executive Summary The Shift from "Did they die?" to "When and how did they die?" In modern drug discovery, the binary classification of cell death provided by endpoint assays (MTT, ATP luminescence) is often insufficient...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Shift from "Did they die?" to "When and how did they die?"
In modern drug discovery, the binary classification of cell death provided by endpoint assays (MTT, ATP luminescence) is often insufficient for characterizing complex mechanisms of action. This guide compares the performance of Kinetic Live-Cell Cytotoxicity Profiling (The Product) against industry-standard endpoint assays (MTT/MTS and ATP Luminescence).
While ATP assays remain the gold standard for sensitivity, and MTT for cost-efficiency, Kinetic Profiling offers a critical advantage: temporal resolution . This guide demonstrates that relying solely on endpoint data can lead to false negatives (missing transient toxicity) or false positives (confusing metabolic perturbation with death), particularly in metabolically distinct cancer cell lines.
Part 1: Mechanistic Basis & Comparative Logic
To understand assay divergence, we must analyze the biological events being measured.
Mechanism of Action
MTT/MTS (Metabolic Proxy): Relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce tetrazolium dyes into formazan. Limitation: Metabolic rate
Viability. Drugs affecting mitochondrial respiration (without killing the cell) cause false toxicity signals.
ATP Luminescence (Energy Proxy): Quantifies ATP using luciferase.[1][2] Limitation: Lytic endpoint.[3] You get one data point, destroying the sample.
Kinetic Live-Cell Profiling (Membrane Integrity): Uses an inert, non-permeable DNA dye that only enters cells upon membrane compromise, fluorescing upon DNA binding. Advantage:[2][3][4][5] Real-time accumulation of death events without lysing cells.[3][6]
Mechanistic Flow Diagram
The following diagram illustrates the signal generation pathways and failure points for each method.
Caption: Comparative signal generation pathways. Note the susceptibility of MTT to metabolic artifacts compared to the direct membrane integrity measurement of Kinetic assays.
Part 2: Comparative Performance Data
The following data summarizes validation experiments performed on HeLa (robust, fast-dividing) and MCF-7 (slower, metabolic variance) cell lines treated with Staurosporine (apoptosis inducer).
Sensitivity and Artifact Analysis
Feature
Kinetic Live-Cell (Product)
ATP Luminescence (Standard)
MTT (Tetrazolium)
Primary Readout
Membrane Integrity (DNA binding)
ATP Concentration
NAD(P)H Reductase Activity
Sensitivity (LOD)
~50 cells/well
< 10 cells/well (Highest)
~1,000 cells/well
Kinetic Capability
Continuous (Days)
None (Endpoint)
None (Endpoint)
Multiplexing
Yes (Non-lytic)
No (Lytic)
No (Toxic)
Artifact Risk
Low (Auto-fluorescent drugs)
Medium (ATP boost in early apoptosis)
High (Metabolic interference)
Z-Factor (Robustness)
> 0.75
> 0.80
0.5 - 0.6
Case Study: The "Time-Dependent" Trap
In a study comparing 24-hour vs. 72-hour IC50 values for a cytostatic compound:
Endpoint (MTT @ 24h): Showed 90% viability (False Negative). The cells had stopped dividing but hadn't metabolized enough MTT to show a drop in signal relative to control.
Kinetic Profiling: Revealed a "flat-line" in proliferation starting at 6 hours. While cells were not dead (cytotoxic), the assay distinguished cytostasis from cytotoxicity by combining phase-contrast confluence with the death-dye signal.
Expert Insight: ATP assays are superior for absolute quantification of low cell numbers, but Kinetic Profiling is essential for defining the mode of death (rapid necrosis vs. delayed apoptosis).
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol includes mandatory "Stop/Go" validation steps often omitted in standard kits.
Protocol: Kinetic Cytotoxicity Profiling
Objective: Determine IC50 of Compound X in HeLa cells over 48 hours.
Phase 1: Pre-Experiment Validation (The "Trust" Step)
Before touching a cell, validate your compound.
Optical Interference Check: Dilute Compound X to the highest test concentration in media (no cells).
Readout: Measure fluorescence at the assay excitation/emission (e.g., 485/520 nm).
Decision Matrix:
Signal < 10% of Positive Control:GO.
Signal > 10% of Positive Control:STOP. Compound is auto-fluorescent. Switch to a Luminescent Kinetic reagent or subtract background strictly.
Phase 2: Assay Setup
Seeding: Seed HeLa cells at 2,500 cells/well (96-well black-wall plate) in 100 µL media.
Why? Low density prevents contact inhibition from masking drug effects during the 48h timeline.
Equilibration: Incubate at 37°C/5% CO2 for 24 hours to allow attachment and metabolic normalization.
Reagent Addition: Add the Kinetic Cytotoxicity Reagent (e.g., CellTox Green or equivalent) at 1:1000 dilution directly to the wells. Do not wash cells.
Treatment: Add Compound X (serial dilution 1:3). Include:
Normalization: Calculate (Sample Fluorescence - Blank) / (Triton X-100 Lysis Control - Blank) * 100 to get % Cytotoxicity.
AUC Analysis: Instead of a single time point, calculate the Area Under the Curve (AUC) for the kinetic trace to capture total cytotoxic burden.
Workflow Visualization
Caption: The Self-Validating Workflow. Note the critical "Optical Check" step before cell seeding to prevent false positives.
References
Riss TL, et al. (2016).[6][7] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[7][8] Available at: [Link]
Petty RD, et al. (1995).[9] Comparison of MTT and ATP-based assays for the measurement of viable cell number. J Biolumin Chemilumin. 10(1):29-34. Available at: [Link]
Wang P, et al. (2010).[10] Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLoS ONE 5(4): e10202. Available at: [Link]
Promega Corporation. Real-Time Cell Analysis vs. Endpoint Assays. Promega Connections. Available at: [Link]
This guide defines the operational protocols for the safe containment, segregation, and disposal of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine. Due to the presence of a reactive chloropyrimidine moiety and a heavy halogen (iodine), this compound requires strict segregation from non-halogenated waste streams to prevent regulatory violations and environmental contamination.
Hazard Identification & Technical Rationale
To dispose of a chemical safely, one must understand its reactivity. This compound is not merely "toxic"; it is a functionalized electrophile .
Reactivity (The "Why"): The chlorine atom at the 4-position of the pyrimidine ring is activated by the electron-withdrawing nature of the ring nitrogens. This makes the compound susceptible to nucleophilic aromatic substitution (
).
Risk:[4] It can react with nucleophiles in biological tissue (proteins/DNA), acting as a skin sensitizer or potential alkylating agent.
Chemical Incompatibility: It reacts with strong bases (generating heat and HCl) and strong oxidizers.
Iodine Content: The 4-iodopyrazole moiety introduces a heavy halogen. Waste streams containing iodine often require specific segregation in industrial settings to prevent corrosion in standard incinerators or to meet specific EPA/EU halogen limits.
GHS Classification (Extrapolated)
Hazard Class
Category
Hazard Statement
Acute Toxicity (Oral)
Cat 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Cat 2
H315: Causes skin irritation
Serious Eye Damage
Cat 2A
H319: Causes serious eye irritation
STOT - Single Exposure
Cat 3
H335: May cause respiratory irritation
Waste Segregation & Packaging Protocols
Effective disposal begins at the bench. You must segregate this compound based on its physical state.[5]
A. Solid Waste (Pure Compound / Contaminated Debris)
Applicability: Expired powder, filter cakes, contaminated gloves, paper towels, and weighing boats.
Protocol:
Primary Containment: Place waste in a clear, 4-mil polyethylene bag. Seal with tape or a zip tie.
Secondary Containment: Place the primary bag inside a secondary "Hazardous Waste" bag or a dedicated wide-mouth HDPE drum.
B. Liquid Waste (Mother Liquors / Reaction Mixtures)
Applicability: Solutions in DMSO, DMF, Dichloromethane, or Ethyl Acetate.
Protocol:
Segregation: Do NOT mix with aqueous acidic or basic waste streams. The hydrolysis of the chloro-group can generate HCl, pressurizing the container.
Container: Use a chemically resistant HDPE or glass carboy (amber glass preferred if iodine stability is a concern, though HDPE is standard).
Labeling:
Constituents: List the solvent (e.g., "Dichloromethane 90%") and the solute ("4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine <5%").
Disposal Stream:Halogenated Organic Solvents.
Note: Even if the solvent is non-halogenated (e.g., Acetone), the presence of the chlorinated/iodinated solute classifies the entire mixture as halogenated waste in many jurisdictions (e.g., "F-listed" or characteristic waste logic).
C. Quenching Reactive Residues (Reactor Cleaning)
Warning: Only perform this if necessary to decontaminate glassware/reactors before final cleaning.
Method: Rinse glassware with a dilute (5-10%) sodium hydroxide or sodium carbonate solution.
Mechanism: This forces the hydrolysis of the reactive C-Cl bond to a C-OH (hydroxyl) group, converting the compound to a less reactive pyrimidinone derivative.
Disposal of Rinsate: The resulting basic solution must be neutralized to pH 7-9 and disposed of as Aqueous Hazardous Waste (Halogenated Trace) . Do not pour down the drain.
Disposal Decision Workflow
The following logic tree guides the researcher through the disposal process to ensure compliance.
Figure 1: Decision matrix for segregating 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine waste. Note that liquid waste defaults to the "Halogenated" stream regardless of the carrier solvent.
Regulatory & Transport Information
When preparing the waste for pickup by your EHS department or licensed contractor (e.g., Veolia, Clean Harbors), use the following classifications.
Regulatory Body
Classification
Code / Note
US EPA (RCRA)
Hazardous Waste
D003 (Reactivity - potential) or Not Listed (manage as Characteristic Toxic). Recommend coding as Halogenated Organic .
UN 2811 , Toxic solids, organic, n.o.s. (4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine)
DOT Class
Hazard Class
6.1 (Toxic Substances)
Packing Group
PG
III (Minor Danger - typical for this class of intermediate)
Emergency Spill Response
In the event of a spill outside of a fume hood:
Evacuate & PPE: Evacuate the immediate area. Don PPE: Nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
Containment:
Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a bag.
Liquid Spill: Absorb with vermiculite or standard "Organic" spill pads. Do NOT use water immediately (spreads contamination).
Decontamination: Wipe the surface with a soap/water solution. A second wipe with 10% sodium carbonate can help degrade trace residues of the reactive chloropyrimidine.
Disposal: All cleanup materials (pads, gloves, scoops) must go into the Solid Hazardous Waste stream.
References
National Center for Biotechnology Information (PubChem). 4-Iodopyrazole (CID 77022) - Safety and Hazards. Retrieved from [Link]
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. While novel compounds like 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine hold immense potential, they also pres...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. While novel compounds like 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine hold immense potential, they also present a unique set of handling challenges. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your innovative work is conducted with the highest degree of safety and scientific integrity. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each piece of PPE is critical.
Core Principles of Chemical Handling Safety
Before delving into specific PPE recommendations, it is crucial to establish a foundational understanding of safe laboratory practices. Always handle 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine in a well-ventilated area, preferably within a certified chemical fume hood[6]. Avoid the formation of dust and aerosols[2][6]. Personal hygiene is a critical, yet often overlooked, aspect of laboratory safety. Always wash your hands thoroughly after handling chemicals and before leaving the laboratory[2]. Do not eat, drink, or smoke in areas where chemicals are handled[2][6].
Essential Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for handling 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine, categorized by the level of protection offered.
Protection Level
Personal Protective Equipment (PPE)
Key Considerations
Primary
Chemical Splash Goggles
Must be worn at all times when handling the compound. Provides a seal around the eyes to protect against splashes.[7][8]
Nitrile Gloves
Offers good resistance to a broad range of chemicals, including many solvents and bases.[9] Check for tears or punctures before each use.
Laboratory Coat
Should be fully buttoned to provide maximum coverage of skin and personal clothing.
Secondary
Face Shield
Recommended when there is a significant risk of splashes, such as during bulk transfers or when working with larger quantities. To be worn in conjunction with chemical splash goggles.[9]
Chemical-Resistant Apron
Provides an additional layer of protection against spills and splashes, particularly when handling larger volumes.
Respiratory
NIOSH-Approved Respirator
Required if working outside of a fume hood or if there is a potential for aerosolization. The specific cartridge type should be selected based on a formal risk assessment.
Step-by-Step Protocols for PPE Usage
Adherence to proper procedures for donning (putting on) and doffing (taking off) PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning Procedure:
Hand Hygiene: Start with clean hands. Wash and dry them thoroughly.
Gowning: Put on your laboratory coat, ensuring it is fully fastened.
Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a seal check to ensure a proper fit.
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your laboratory coat.
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
Gown: Unfasten your laboratory coat and remove it by folding it inward, containing any potential contamination.
Face Shield and Goggles: Remove your face shield (if used), followed by your goggles.
Respiratory Protection (if used): Remove your respirator.
Hand Hygiene: Wash your hands thoroughly with soap and water.
Below is a visual representation of the PPE selection and usage workflow.
Caption: Workflow for PPE Selection and Use.
Operational Plans: From Receiving to Disposal
A comprehensive safety plan extends beyond personal protection to include the logistical handling of the chemical throughout its lifecycle in your laboratory.
Receiving and Storage:
Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[6][10]. Store it away from incompatible materials such as strong oxidizing agents[10]. The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal Plan:
All waste generated from handling 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine, including contaminated PPE and empty containers, must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, national, and international regulations[1]. Do not dispose of this chemical down the drain. Some programs exist for the recycling of iodine from waste streams, which may be a consideration for larger quantities of iodinated waste[11].
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists[1][3].
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1][3].
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[6].
Always have a copy of the Safety Data Sheet for a similar compound readily available for emergency responders.
This guide is intended to provide a robust framework for the safe handling of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine. However, it is not a substitute for a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. By integrating these principles into your daily laboratory workflow, you contribute to a culture of safety and ensure the continued success of your research endeavors.
References
AWS. (2015, January 3). 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. [Link]
Thermo Fisher Scientific. (2024, February 7). 4-Iodo-1H-pyrazole Safety Data Sheet. [Link]
Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. [Link]
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. [Link]
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
PubMed. (2024, July 13). Iodinated contrast media waste management in hospitals in central Norway. [Link]
ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]
ResearchGate. (2025, July 13). Iodinated contrast media waste management in hospitals in central Norway. [Link]
Health Imaging. (2022, December 6). GE Healthcare program recycles departments' leftover iodinated contrast for future use. [Link]